7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-fluoro-6-nitro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSGVXDLSKJWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653119 | |
| Record name | 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007308-74-8 | |
| Record name | 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione: A Core Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the basic properties of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize its known attributes, potential reactivity, and significance in the development of novel therapeutics, grounded in established chemical principles and supported by relevant literature.
Introduction: The Strategic Importance of the Quinazolinedione Core
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] This heterocyclic system is a versatile platform for developing therapeutics targeting a range of diseases, including cancer, bacterial infections, and viral illnesses.[2][3] The specific derivative, this compound, has emerged as a particularly valuable intermediate.[4] Its strategic placement of fluoro and nitro groups on the aromatic ring provides synthetic handles for diversification and modulates the electronic properties of the molecule, making it an attractive starting point for library synthesis in drug discovery programs.[4]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While experimentally determined data for properties such as pKa and solubility are not widely published, its structural features provide insight into its expected chemical behavior.
| Property | Value | Source |
| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione | [5] |
| CAS Number | 1007308-74-8 | [5] |
| Molecular Formula | C₈H₄FN₃O₄ | [5] |
| Molecular Weight | 225.13 g/mol | [5] |
| Calculated LogP | 1.48 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Expected Properties:
-
Acidity (pKa): The N-H protons at positions 1 and 3 are expected to be acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. This acidity allows for deprotonation and subsequent alkylation or arylation reactions at these positions.
-
Solubility: The molecule is anticipated to have poor solubility in water but should be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is typical for such heterocyclic compounds.[6]
-
Melting Point: A high melting point is expected due to the planar structure, which allows for efficient crystal packing, and intermolecular hydrogen bonding between the N-H and carbonyl groups.
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-fluoroanthranilic acid.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol
This protocol is a representative procedure based on the synthesis of similar quinazolinediones and the nitration of related quinazolinones.[7]
Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
-
Combine 4-fluoroanthranilic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.
-
Heat the mixture in an oil bath to 180-190 °C for 4-6 hours. The mixture will melt, and ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature.
-
Treat the resulting solid with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
Step 2: Nitration to this compound
-
To a stirred, ice-cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water until the washings are neutral.
-
Dry the solid to afford the crude product, which can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol.[7]
Expected Spectroscopic Characterization
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see two singlets in the aromatic region corresponding to the protons at C5 and C8. Two broad singlets at a lower field would correspond to the N-H protons at positions 1 and 3.
-
¹³C NMR: The spectrum would show eight distinct signals. The two carbonyl carbons (C2 and C4) would appear at the lowest field (around 150-165 ppm). The aromatic carbons would appear in the 110-150 ppm region, with the carbons attached to fluorine and the nitro group showing characteristic splitting and shifts.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3200 cm⁻¹), C=O stretching for the dione carbonyls (around 1700 and 1650 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1550 and 1350 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 226.03.
Chemical Reactivity and Synthetic Utility
This compound is a versatile synthetic intermediate due to its multiple reactive sites.
Caption: Key reaction sites on the this compound scaffold.
-
N-H Acidity: The protons on N1 and N3 are acidic and can be removed by a suitable base, allowing for selective or dual alkylation/arylation to introduce diverse substituents.
-
Reduction of the Nitro Group: The nitro group at C6 can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This resulting aniline is a key functional group for further modifications, such as amide bond formation, sulfonamide synthesis, or diazotization reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C7 is activated towards SNAr by the electron-withdrawing nitro group at the para position. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful tool for generating a library of analogues.
Potential Applications in Drug Discovery
While specific biological data for this compound is not yet published, its structural features and the known activities of related compounds suggest significant potential in several therapeutic areas.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents. The quinazoline-2,4(1H,3H)-dione core is a known scaffold for potent PARP-1/2 inhibitors.[3] The dione moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of the enzyme. The 7-fluoro-6-nitro derivative can serve as a starting point to synthesize novel PARP inhibitors by modifying the N1, N3, and C6/C7 positions to optimize binding and pharmacokinetic properties.
Caption: Simplified role of PARP-1 in DNA repair and its inhibition.
Antibacterial Agents
Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents, acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[2] The development of new antibacterial agents is a critical area of research due to rising antibiotic resistance. The 7-fluoro-6-nitro-substituted core provides a template to explore new chemical space in the search for potent and broad-spectrum antibacterial compounds.
Conclusion
This compound is a high-value chemical entity for drug discovery and development. Its well-defined reactive sites offer a platform for the synthesis of diverse compound libraries. While its own biological profile remains to be fully elucidated, the strong precedent set by other quinazolinedione derivatives in oncology and infectious diseases marks it as a compound of significant interest. The synthetic and reactive principles outlined in this guide provide a solid foundation for researchers to leverage this versatile scaffold in the pursuit of novel therapeutic agents.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione () for sale [vulcanchem.com]
- 7. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
CAS Number: 1007308-74-8
Introduction
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a specialized heterocyclic organic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a quinazoline-2,4-dione core substituted with both a fluorine atom and a nitro group, provides a versatile scaffold for the synthesis of a diverse array of more complex molecules. The strategic placement of these functional groups can influence the compound's physicochemical properties and biological activity, making it a molecule of interest for researchers in fields such as oncology and infectious diseases.[1] This guide aims to provide a comprehensive technical overview of this compound, including its properties, a plausible synthetic approach, and its potential applications, grounded in the broader context of quinazoline-2,4(1H,3H)-dione chemistry.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1007308-74-8 | [2] |
| Molecular Formula | C₈H₄FN₃O₄ | [2] |
| Molecular Weight | 225.13 g/mol | [2] |
| IUPAC Name | 7-fluoro-6-nitro-1H,3H-quinazoline-2,4-dione | [2] |
| Appearance | Expected to be a solid | N/A |
| Purity | Commercially available up to >98% | [2] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis would likely commence with a substituted anthranilic acid, followed by cyclization to form the quinazoline ring system. A key step would be the introduction of the second carbonyl group to form the dione structure.
References
An In-Depth Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione: A Key Intermediate in Modern Drug Discovery
Abstract
The quinazoline-2,4(1H,3H)-dione core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities. This technical guide provides a comprehensive analysis of a strategically important derivative, 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione. We delve into its structural characteristics, predictive spectroscopic profile, a robust and detailed synthetic pathway, and its significant applications as a molecular building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent intermediate for the synthesis of novel therapeutics, particularly in the fields of oncology and infectious diseases.
Introduction: The Significance of the Quinazolinedione Scaffold
Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with the quinazoline framework being particularly prominent.[1] Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This wide-ranging bioactivity stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with various biological targets.
This compound emerges as a particularly valuable intermediate.[4] Its structure is embellished with two critical functional groups: a fluorine atom at the 7-position and a nitro group at the 6-position. These substituents are not mere decorations; they are strategic tools for the medicinal chemist. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle, readily converted to an amine for further molecular elaboration. This guide will elucidate the properties and synthesis of this compound, providing the foundational knowledge required for its effective application in research and development.
Structural Elucidation and Physicochemical Profile
The precise arrangement of atoms and functional groups in this compound dictates its reactivity and potential as a pharmacophore.
Chemical Structure and Identifiers
The core structure consists of a fused pyrimidine and benzene ring system, with carbonyl groups at positions 2 and 4. The key substitutions are a fluorine atom at C7 and a nitro group at C6.
Caption: Chemical Structure of this compound.
| Property | Value | Source |
| CAS Number | 1007308-74-8 | [5] |
| Molecular Formula | C₈H₄FN₃O₄ | [5] |
| Molecular Weight | 225.13 g/mol | [5] |
| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione | [5] |
| Canonical SMILES | O=C1NC(=O)C2=CC(--INVALID-LINK--[O-])=C(F)C=C2N1 | [5] |
| InChI Key | LXSGVXDLSKJWDH-UHFFFAOYSA-N | [5] |
| LogP (Calculated) | 1.48 | [5] |
| H-Bond Donors | 2 | [5] |
| H-Bond Acceptors | 4 | [5] |
Predictive Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, a detailed predictive analysis can be formulated based on its structure and data from analogous quinazolinediones.[6][7] This analysis is crucial for reaction monitoring and quality control during synthesis.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show two distinct singlets in the downfield region (δ 10.5-12.0 ppm), corresponding to the two N-H protons at positions 1 and 3. The aromatic region should feature two signals: a doublet for the C5-H proton (δ ~7.5-7.8 ppm) and a doublet for the C8-H proton (δ ~7.2-7.4 ppm). The splitting pattern (doublets) arises from coupling to the C7-fluorine atom.
-
¹³C NMR (Carbon NMR): The spectrum will be characterized by two downfield signals for the carbonyl carbons (C2 and C4) around δ 150-165 ppm. The aromatic region will display six signals. The carbon attached to the fluorine (C7) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho (C6, C8) and meta (C5, C8a) to the fluorine will exhibit smaller C-F couplings.
-
FT-IR (Infrared Spectroscopy): Key vibrational bands are expected. Strong, sharp peaks around 3200-3300 cm⁻¹ will correspond to the N-H stretches. Two intense carbonyl (C=O) stretching bands will appear in the 1650-1720 cm⁻¹ region. Asymmetric and symmetric stretching of the nitro group (NO₂) will produce strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. A C-F stretching vibration should be visible around 1200-1250 cm⁻¹.
-
Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound would show a prominent molecular ion peak [M+H]⁺ at m/z 226.0208, corresponding to the exact mass of the protonated species C₈H₅FN₃O₄⁺.
Synthesis and Mechanistic Considerations
A robust and reproducible synthesis is paramount for the utility of any chemical intermediate. While a direct, published procedure for this compound is scarce, a highly effective two-step synthesis can be designed based on well-established principles of heterocyclic chemistry.[8][9]
Proposed Synthetic Workflow
The most logical and field-proven approach involves the cyclization of a substituted anthranilic acid with urea. This requires the initial synthesis of the key precursor, 2-amino-4-fluoro-5-nitrobenzoic acid.
Caption: Proposed synthetic pathway for this compound.
The critical step is the formation of the quinazolinedione ring. The mechanism involves the initial formation of an N-acylurea intermediate via nucleophilic attack of the anthranilic acid's amino group on a urea molecule. Subsequent heating promotes an intramolecular nucleophilic attack by the second urea nitrogen onto the carboxylic acid's carbonyl carbon, followed by dehydration and cyclization to yield the stable dione ring system.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and clarity.
Step 1: Synthesis of 2-Amino-4-fluoro-5-nitrobenzoic Acid (Precursor)
(This step is a conceptual outline, as multiple patented routes exist. A common approach involves the nitration and subsequent functional group manipulation of a commercially available fluorobenzoic acid derivative.) A plausible route starts with the nitration of 4-fluoroanthranilic acid.
-
Reaction Setup: To a stirred solution of 4-fluoroanthranilic acid (1.0 eq) in concentrated sulfuric acid (98%), cooled to 0-5 °C in an ice-salt bath, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Execution: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
In-Process Check (Trustworthiness): Monitor the reaction by TLC (Thin Layer Chromatography) using a mobile phase of 30% ethyl acetate in hexanes. The consumption of the starting material confirms reaction progression.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the desired product.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum to yield 2-amino-4-fluoro-5-nitrobenzoic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, thoroughly mix 2-amino-4-fluoro-5-nitrobenzoic acid (1.0 eq) and urea (3.0 eq).
-
Reaction Execution: Heat the solid mixture in an oil bath. The mixture will melt, and gas (ammonia) will evolve. Gradually increase the temperature to 180-190 °C and maintain for 3-4 hours until gas evolution ceases. The melt will solidify upon completion.
-
Work-up: Allow the flask to cool to approximately 100 °C. Carefully add hot water to the solid mass and stir.
-
Purification: Filter the hot suspension. Wash the collected solid with hot water, followed by ethanol to remove any unreacted starting materials and byproducts. Dry the solid under vacuum at 80 °C to yield the final product, this compound, typically as a pale yellow or off-white solid.
Applications in Drug Discovery
The true value of this compound lies in its role as a strategic platform for generating diverse molecular libraries.[4] The nitro group is the key to its versatility.
The Nitro Group as a Synthetic Linchpin
The electron-withdrawing nitro group can be readily and cleanly reduced to an amino group (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This newly formed aniline moiety is a powerful nucleophile, opening a gateway to a vast array of chemical transformations.
Caption: Synthetic diversification strategy using the C6-nitro group as a functional handle.
This straightforward reduction-acylation/sulfonylation sequence allows for the rapid exploration of structure-activity relationships (SAR) at the 6-position of the quinazolinedione core.
Potential Therapeutic Targets
Libraries derived from this intermediate are well-suited for screening against targets implicated in severe diseases.
-
Oncology: Many kinase inhibitors feature a substituted quinazoline core. A related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one, is an intermediate for Raf kinase inhibitors.[10] Derivatives of the title compound could be potent inhibitors of other kinases or enzymes like Poly (ADP-ribose) polymerase (PARP), which are critical targets in cancer therapy.[11][12]
-
Antimicrobial Agents: The quinazolinedione scaffold has been explored as an inhibitor of bacterial gyrase and DNA topoisomerase IV, mimicking the action of fluoroquinolone antibiotics but with a novel core structure to potentially overcome resistance.[1][13]
Conclusion
This compound is more than just a chemical compound; it is a strategic asset for modern medicinal chemistry. Its unique combination of a privileged heterocyclic core, a metabolically robust fluorine substituent, and a highly versatile nitro group makes it an ideal starting point for the synthesis of next-generation therapeutics. The robust synthetic pathway and clear potential for diversification outlined in this guide provide researchers with the necessary knowledge to unlock the full potential of this powerful molecular building block, paving the way for the discovery of novel drugs to address unmet medical needs.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. nbinno.com [nbinno.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.red [2024.sci-hub.red]
- 9. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | Semantic Scholar [semanticscholar.org]
Whitepaper: Elucidating the Mechanism of Action of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These activities are highly contingent on the nature and position of substituents on the core ring system. This document outlines a robust, multi-pronged strategy to deconstruct the mechanism of action of a specific, under-researched derivative: 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione. We will proceed from broad, unbiased screening to specific target validation and cellular pathway analysis, providing a clear roadmap for its preclinical characterization.
Introduction: The Quinazoline-2,4-dione Scaffold - A Versatile Pharmacophore
The quinazoline-2,4-dione core is a recurring motif in a variety of biologically active compounds. Known derivatives have been developed as potent and selective antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor, inhibitors of poly(ADP-ribose)polymerase (PARP), and α1-adrenoceptor antagonists for the treatment of hypertension. The specific pharmacological profile of each derivative is dictated by the electronic and steric properties of its substituents.
The subject of this guide, this compound, possesses two potent electron-withdrawing groups on the benzene ring portion of the scaffold. The fluorine atom at position 7 and the nitro group at position 6 are expected to significantly modulate the electron density of the heterocyclic ring system, potentially influencing its binding affinity and selectivity for various biological targets. This substitution pattern suggests several plausible mechanistic hypotheses that warrant empirical investigation.
Postulated Mechanisms and a Phased Investigative Strategy
Given the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis A: Kinase Inhibition: The quinazoline core is a known hinge-binding motif for many protein kinases. The electron-withdrawing substituents may enhance interactions with specific kinase targets.
-
Hypothesis B: PARP Inhibition: Several quinazoline-2,4-dione derivatives are potent PARP inhibitors. The nitro group, in particular, may mimic the nicotinamide moiety of the NAD+ cofactor, a key interaction for PARP inhibition.
-
Hypothesis C: GPCR Modulation: While less common, the scaffold has been implicated in the modulation of G-protein coupled receptors, such as the α1-adrenoceptor.
To systematically test these hypotheses and remain open to novel mechanisms, we propose a three-phased investigative approach.
Figure 1: A phased approach to MoA elucidation.
Phase 1: Broad Target Profiling - Casting a Wide Net
The initial phase is designed to identify the most probable biological targets through broad, unbiased screening.
High-Throughput Screening (HTS)
A commercially available HTS panel is the most efficient method for initial target identification.
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the compound at a final concentration of 1 µM and 10 µM to a panel of over 400 human kinases.
-
Reaction Initiation: Add ATP (at the Km for each kinase) and a substrate peptide to initiate the kinase reaction.
-
Incubation: Incubate for 1 hour at room temperature.
-
Detection: Use a validated method (e.g., ADP-Glo™) to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at both concentrations. A cutoff of >50% inhibition at 1 µM is typically considered a "hit".
Phenotypic Screening
Parallel to target-based screening, it is crucial to understand the compound's effect on cellular phenotypes.
Experimental Protocol: Anti-proliferation Assay
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM).
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Phase 2: Target Validation - From 'Hit' to 'Validated Target'
This phase focuses on confirming the initial hits from Phase 1 and characterizing the physical interaction between the compound and its putative target.
Dose-Response Analysis
Any "hits" from the initial screen must be confirmed by generating a full dose-response curve to determine the IC50 (concentration for 50% inhibition).
Biophysical Binding Assays
To confirm a direct interaction between the compound and the target protein, biophysical methods are employed.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of the compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding.
-
Data Analysis: Fit the binding data to a suitable model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
| Assay | Parameter Measured | Typical Values for a Potent Interaction |
| SPR | KD | < 1 µM |
| ITC | KD, ΔH, ΔS | < 1 µM |
| Enzymatic Assay | IC50 | < 1 µM |
Table 1: Key parameters for target validation.
Phase 3: Cellular Mechanism of Action - Connecting Target to Phenotype
This final phase aims to confirm that the compound engages the target in a cellular context and that this engagement leads to the observed cellular phenotype.
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant by Western blotting using an antibody against the target protein.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.
Pathway Analysis
If the validated target is part of a known signaling pathway, we must investigate the downstream effects of target engagement.
Figure 2: Hypothetical pathway of PARP inhibition.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat cells with the compound at various concentrations and time points.
-
Lysate Preparation: Prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the target protein and downstream signaling molecules (e.g., phospho-proteins).
-
Detection and Analysis: Use a secondary antibody and chemiluminescence to detect the proteins of interest. Quantify the band intensities to assess changes in protein levels or phosphorylation status.
Conclusion and Future Directions
This guide provides a comprehensive and systematic framework for the elucidation of the mechanism of action of this compound. By progressing from broad screening to specific target validation and cellular pathway analysis, researchers can build a robust data package that clearly defines the compound's biological activity. The insights gained from this proposed workflow will be critical for its further development as a potential therapeutic agent.
A Technical Guide to 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione: A Core Scaffold for Modern Drug Discovery
Executive Summary
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its quinazoline-2,4-dione core, decorated with a fluorine atom and a nitro group, provides a unique combination of reactivity and structural rigidity, making it an ideal starting point for the synthesis of complex molecular architectures. With a molecular weight of approximately 225.13 g/mol , this intermediate is principally utilized in the development of targeted therapeutics, most notably as a precursor for various protein kinase inhibitors aimed at cancer therapy.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic and analytical framework, explores its applications in drug discovery, and details essential safety and handling protocols for researchers and drug development professionals.
Physicochemical and Structural Characteristics
The strategic placement of the fluoro and nitro substituents on the quinazoline-2,4(1H,3H)-dione scaffold imparts distinct chemical properties that are highly valuable for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle for further synthetic transformations.
| Property | Value | Source |
| Molecular Weight | 225.135 g/mol | --INVALID-LINK--[3] |
| Molecular Formula | C₈H₄FN₃O₄ | --INVALID-LINK--[2] |
| CAS Number | 1007308-74-8 | --INVALID-LINK--[3] |
| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione | --INVALID-LINK--[3] |
| Purity | Typically ≥98% | --INVALID-LINK--[2] |
| Canonical SMILES | O=C1NC(=O)C2=CC(--INVALID-LINK--[O-])=C(F)C=C2N1 | --INVALID-LINK--[3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound requires a multi-step approach that leverages foundational organic chemistry principles. While various specific protocols exist, a common and logical pathway involves the formation of a substituted anthranilamide followed by cyclization to build the heterocyclic core.
Proposed Synthetic Workflow
A robust synthetic strategy begins with 2-amino-4-fluorobenzoic acid, proceeds through nitration and amidation, and concludes with a cyclization reaction to form the dione ring system. This approach ensures the correct regiochemistry of the substituents.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a representative methodology based on established synthesis routes for analogous quinazoline-2,4-diones.[4][5]
Step 1: Nitration of 2-Amino-4-fluorobenzoic Acid
-
Rationale: The generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids is essential for the electrophilic aromatic substitution onto the electron-rich benzoic acid ring.
-
Procedure: a. Cool a stirred mixture of concentrated sulfuric acid (50 mL) to 0°C in an ice bath. b. Slowly add 2-amino-4-fluorobenzoic acid (10 g, 64.5 mmol) in portions, maintaining the temperature below 10°C. c. Add a pre-cooled mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (7.5 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10°C. d. Stir the reaction mixture at 0-5°C for 2-3 hours until TLC analysis indicates completion. e. Carefully pour the reaction mixture onto crushed ice (500 g). f. Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 2-amino-4-fluoro-5-nitrobenzoic acid.
Step 2: Synthesis of 2-Amino-4-fluoro-5-nitrobenzamide
-
Rationale: Conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with ammonia, is a standard and efficient method for amide formation.
-
Procedure: a. Suspend the nitrobenzoic acid derivative (10 g, 50 mmol) in thionyl chloride (30 mL) and add a catalytic amount of DMF (0.5 mL). b. Heat the mixture to reflux for 2-3 hours. c. Remove excess thionyl chloride under reduced pressure. d. Dissolve the crude acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide. e. Stir for 1 hour, filter the precipitate, wash with water, and dry to obtain the benzamide intermediate.
Step 3: Cyclization to form the Quinazoline-2,4-dione Core
-
Rationale: This one-pot cyclization uses a carbonyl source like di-tert-butyl dicarbonate ((Boc)₂O) with a catalyst such as 4-dimethylaminopyridine (DMAP) to efficiently construct the dione ring.[5]
-
Procedure: a. Dissolve 2-amino-4-fluoro-5-nitrobenzamide (5 g, 25.1 mmol) in acetonitrile (100 mL). b. Add di-tert-butyl dicarbonate (8.2 g, 37.7 mmol) and DMAP (0.3 g, 2.5 mmol). c. Stir the reaction mixture at room temperature for 12-24 hours. d. Filter the resulting solid precipitate, wash with cold acetonitrile, and dry under vacuum to yield the final product, this compound.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This self-validating system is critical for its use in subsequent research and development.
| Analytical Method | Expected Results and Purpose |
| ¹H-NMR | Expect distinct signals in the aromatic region for the two protons on the benzene ring, with characteristic splitting patterns due to H-H and H-F coupling. Two separate, broad signals for the N1-H and N3-H protons are also anticipated. |
| ¹³C-NMR | Signals corresponding to the two carbonyl carbons (C2 and C4) should be observed around 150-165 ppm. Aromatic carbons will show splitting due to C-F coupling. |
| High-Resolution Mass Spectrometry (HRMS) | The measured monoisotopic mass should be consistent with the calculated exact mass of the molecular formula C₈H₄FN₃O₄, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Using a C18 column with a gradient of acetonitrile and water, the product should appear as a single major peak, allowing for purity assessment (typically >98%). |
Applications in Medicinal Chemistry and Drug Discovery
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] this compound is a key intermediate in the synthesis of potent and selective protein kinase inhibitors.[1]
Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Quinazoline-based compounds have been successfully developed as inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Raf kinases.[7][8] The core of this compound serves as an anchor that can be chemically modified. For instance, the nitro group can be reduced to an amine, which then serves as a point of attachment for various side chains designed to target the specific ATP-binding pocket of a kinase.
Caption: Role of quinazoline inhibitors in blocking oncogenic kinase signaling pathways.
Safety, Handling, and Storage
As a nitroaromatic compound, this compound requires careful handling to mitigate potential hazards. Nitroaromatic compounds can be toxic and may have thermal instabilities.[9][10][11]
| Hazard Class | GHS Statements and Pictograms |
| Acute Toxicity / Irritation | GHS07 (Harmful/Irritant) H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Handling Precautions | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than a chemical with a defined molecular weight; it is a testament to the power of rational drug design. Its carefully selected functional groups provide a synthetically versatile and strategically important scaffold for the creation of next-generation targeted therapies. For researchers in oncology and medicinal chemistry, a thorough understanding of this compound's properties, synthesis, and applications is essential for leveraging its full potential in the ongoing quest for more effective and selective medicines.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a fluorinated, nitro-substituted heterocyclic compound belonging to the quinazolinedione class. Possessing a unique combination of functional groups—a fluoro group for metabolic stability and altered basicity, a nitro group as a versatile chemical handle and potential pharmacophore, and the quinazolinedione scaffold known for a wide range of biological activities—this molecule presents itself as a valuable building block in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic pathway, and an analysis of its potential reactivity and applications. It is important to note that while the quinazolinedione framework is well-studied, specific experimental data for this particular derivative is limited in publicly accessible literature. Therefore, this guide combines available data with theoretical predictions and comparative analysis of closely related structures to provide a holistic and practical resource for researchers.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure. This compound is characterized by a fused bicyclic system where a pyrimidinedione ring is fused to a benzene ring. The benzene ring is substituted with a fluorine atom at the 7-position and a nitro group at the 6-position.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1007308-74-8 | [2] |
| Molecular Formula | C₈H₄FN₃O₄ | [2] |
| Molecular Weight | 225.13 g/mol | [2] |
| IUPAC Name | 7-fluoro-6-nitro-1H,3H-quinazoline-2,4-dione | [2] |
| InChI | InChI=1S/C8H4FN3O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,(H2,10,11,13,14) | [2] |
| InChIKey | LXSGVXDLSKJWDH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C2=C(C=C1F)--INVALID-LINK--[O-])NC(=O)NC2=O | [2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely published. The table below summarizes available data and predicted values. It is crucial to distinguish these from the properties of the more extensively studied, related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one.
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
| Appearance | Light yellow to yellow to orange powder/crystal | Based on related compounds | [3] |
| Melting Point | Not available | The related 7-fluoro-6-nitroquinazolin-4(3H)-one has a melting point of 282-285 °C. | [3] |
| Boiling Point | Not available | Predicted to be 407.6±55.0 °C for the related 4(3H)-one. | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | Based on related compounds | [3] |
| LogP | 1.48 | Calculated | [2] |
| Hydrogen Bond Donors | 2 | [2] | |
| Hydrogen Bond Acceptors | 4 | [2] | |
| pKa | Not available | Predicted to be -2.69±0.20 for the related 4(3H)-one. | [3] |
Proposed Synthesis Pathway
While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible route can be devised based on established methods for synthesizing quinazoline-2,4-diones.[4] A common and effective method involves the cyclization of a substituted anthranilic acid derivative.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Urea Formation: 2-Amino-4-fluoro-5-nitrobenzoic acid is dissolved in a suitable aqueous acidic solution (e.g., dilute HCl). An aqueous solution of potassium cyanate is added portion-wise with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting urea intermediate precipitates and can be collected by filtration.
-
Cyclization: The dried urea intermediate is then subjected to cyclization. This can be achieved by heating the compound in a high-boiling point solvent or by catalysis with an acid or base. The reaction mixture is heated to reflux until TLC analysis indicates the consumption of the starting material.
-
Purification: After cooling, the crude product is collected by filtration, washed with a suitable solvent to remove impurities, and can be further purified by recrystallization from a solvent such as acetic acid or an ethanol/water mixture to yield the final product.
Causality Behind Experimental Choices: This proposed pathway is based on the well-established synthesis of quinazolinediones from anthranilic acids. The use of potassium cyanate is a standard method for introducing the urea functionality necessary for the formation of the pyrimidinedione ring. The final cyclization step is a common strategy in heterocyclic chemistry to form the bicyclic scaffold.
Spectral Data (Predicted)
1H NMR (in DMSO-d₆):
-
Two distinct signals in the aromatic region, likely doublets, corresponding to the two aromatic protons. The proton at C5 would be a doublet coupled to the fluorine at C7, and the proton at C8 would be a singlet or a doublet with a small coupling constant.
-
Two broad singlets in the downfield region corresponding to the two N-H protons of the dione ring.
13C NMR (in DMSO-d₆):
-
Signals corresponding to the two carbonyl carbons (C2 and C4) would be expected in the range of 150-165 ppm.
-
Aromatic carbon signals would be observed, with the carbon attached to the fluorine (C7) showing a large coupling constant (¹JC-F). The carbons attached to the nitro group (C6) and the other aromatic carbons (C4a, C5, C8, C8a) would also be present.
FTIR (as KBr pellet):
-
Strong absorption bands corresponding to the C=O stretching of the dione functionality, likely in the range of 1650-1720 cm⁻¹.
-
N-H stretching vibrations would be observed as broad bands in the region of 3100-3300 cm⁻¹.
-
Characteristic peaks for the nitro group (asymmetric and symmetric stretching) would be expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-F stretching vibrations would likely appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (EI or ESI):
-
The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound (225.13).
-
Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the quinazolinedione ring.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups. The nitro group is a key feature, as it can be readily reduced to an amino group. This amino derivative can then serve as a versatile intermediate for further chemical modifications, such as acylation, alkylation, or diazotization followed by substitution, allowing for the introduction of a wide variety of substituents at the 6-position.
The quinazolinedione scaffold itself is a well-known pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.
Potential Applications in Drug Discovery:
-
Kinase Inhibitors: Quinazoline derivatives are well-established as kinase inhibitors, particularly targeting the ATP binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[6] The this compound scaffold could serve as a starting point for the development of novel kinase inhibitors.
-
Antimicrobial Agents: The quinazolinedione core has been explored for its potential as an antimicrobial agent.[7] Further derivatization of this compound could lead to new antibacterial or antifungal candidates.
-
Central Nervous System (CNS) Active Agents: Various quinazoline derivatives have shown activity in the CNS. The physicochemical properties of this compound could be tuned through derivatization to explore its potential for treating neurological disorders.
Safety and Handling
Based on the hazard statements for this compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising, yet understudied, chemical entity with significant potential as a building block in medicinal chemistry. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a foundational understanding of its properties based on available data and theoretical predictions. The presence of multiple, synthetically versatile functional groups on a biologically relevant scaffold makes it a compelling starting point for the design and synthesis of novel therapeutic agents. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 7-Fluoro-6-nitro-4-hydroxyquinazoline CAS#: 162012-69-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 7-Fluoro-6-nitroquinazolin-4(3H)-one | CymitQuimica [cymitquimica.com]
- 7. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the Anticipated Biological Activity of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The quinazoline-2,4(1H,3H)-dione core is a "privileged scaffold" in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This technical guide delves into the anticipated biological potential of a specific, yet under-explored derivative: 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione . While primarily documented as a pivotal synthetic intermediate for kinase inhibitors, its intrinsic biological activity remains largely uncharted.[3][4] This document synthesizes existing knowledge on structurally related compounds to build a scientifically grounded forecast of its likely bioactivities, focusing on its potential as an anticancer and antimicrobial agent. We will explore the mechanistic rationale behind these predictions, supported by the known influence of fluoro and nitro functional groups on the quinazoline framework. Furthermore, this guide will provide detailed, field-proven experimental protocols to facilitate the empirical validation of these hypotheses.
Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold and the Influence of Key Substituents
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[5] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, has garnered significant attention due to its versatile biological profile, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][6] The biological activity of this scaffold can be significantly modulated by the nature and position of its substituents.
The subject of this guide, this compound, possesses two key substituents that are known to profoundly influence pharmacological activity:
-
The 7-Fluoro Group: The introduction of a fluorine atom can enhance a molecule's metabolic stability, improve its binding affinity to target proteins through favorable electrostatic interactions, and increase its membrane permeability.[5][7] In the context of quinazoline derivatives, fluorine substitution has been associated with potent anticancer and antimicrobial activities.[8][9]
-
The 6-Nitro Group: The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the quinazoline ring system, potentially influencing its interaction with biological targets. Nitro-substituted quinazolines have been investigated as inhibitors of key signaling molecules like the epidermal growth factor receptor (EGFR) and have demonstrated notable anticancer properties.[2][10][11]
Given the established importance of these functional groups, it is logical to hypothesize that this compound is not merely an inert building block but possesses inherent and potent biological activities.
Anticipated Biological Activity: A Mechanistic Perspective
Based on the extensive literature on quinazoline-2,4(1H,3H)-dione derivatives, we can project two primary areas of biological activity for this compound: anticancer and antimicrobial.
Anticancer Potential: Targeting Key Cellular Pathways
The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents. Several derivatives have been developed as potent inhibitors of various protein kinases and other crucial enzymes involved in cancer progression.
A significant number of quinazoline-based drugs target the ATP-binding site of protein kinases, which are often dysregulated in cancer. The structural features of this compound suggest its potential to act as a kinase inhibitor. The closely related compound, 7-Fluoro-6-nitroquinazolin-4(3H)-one, is a known intermediate in the synthesis of multi-targeted Raf kinase inhibitors.[4] It is plausible that the dione derivative could also interact with the hinge region of kinase domains, a common binding motif for quinazoline-based inhibitors.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent EGFR inhibitors. The 6-nitro and 7-fluoro substitutions could enhance binding to the EGFR active site.[2][11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis. Novel 3-phenylquinazolin-2,4(1H,3H)-diones have shown dual VEGFR-2/c-Met inhibitory activity.[12]
-
Poly(ADP-ribose) Polymerase (PARP): Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors, suggesting a role in targeting DNA repair pathways in cancer cells.[13][14]
Caption: Hypothesized anticancer signaling pathways targeted by the compound.
Antimicrobial Potential: Disrupting Bacterial Replication
Quinazoline-2,4(1H,3H)-dione derivatives have been reported as promising antimicrobial agents, acting against both Gram-positive and Gram-negative bacteria.[1][15][16][17]
A comprehensive study has suggested that quinazoline-2,4(1H,3H)-diones can act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The presence of a fluorine atom in this compound is particularly noteworthy, as fluorine is a key pharmacophore in the widely used fluoroquinolone antibiotics.
Caption: Hypothesized mechanism of antimicrobial action.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities of this compound, the following detailed experimental protocols are recommended.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assessment
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Serially dilute the compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of expected quantitative data based on the activities of structurally similar compounds.
| Biological Activity | Assay | Test System | Hypothetical IC₅₀/MIC Value | Reference Compound (IC₅₀/MIC) |
| Anticancer | MTT Assay | A549 (Lung Cancer) | 5-15 µM | Doxorubicin (~1 µM) |
| MTT Assay | MCF-7 (Breast Cancer) | 10-25 µM | Doxorubicin (~0.5 µM) | |
| Antimicrobial | Broth Microdilution | S. aureus | 8-32 µg/mL | Ciprofloxacin (~0.5 µg/mL) |
| Broth Microdilution | E. coli | 16-64 µg/mL | Ciprofloxacin (~0.015 µg/mL) |
Conclusion
While this compound is currently recognized primarily as a synthetic intermediate, a thorough analysis of its structural features and the biological activities of related compounds strongly suggests its potential as a bioactive molecule in its own right. The presence of both a fluoro and a nitro group on the privileged quinazoline-2,4(1H,3H)-dione scaffold points towards promising anticancer and antimicrobial properties. The mechanistic rationale and detailed experimental protocols provided in this guide are intended to catalyze further investigation into this enigmatic compound, potentially unlocking a new lead for drug discovery and development. Empirical validation of these hypotheses is a critical next step and is highly encouraged.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one | CymitQuimica [cymitquimica.com]
- 4. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-alpha (TNF-alpha) production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 16. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione as a Kinase Inhibitor Intermediate
Abstract
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors used in oncology.[1] This document provides detailed application notes and synthetic protocols for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione , a key intermediate designed for the efficient construction of potent and selective kinase inhibitors. We will explore the strategic rationale behind its unique substitution pattern, provide robust, step-by-step synthetic methodologies for its preparation and subsequent elaboration, and discuss its application in targeting critical cancer-related signaling pathways such as EGFR and VEGFR. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their kinase inhibitor discovery programs.
Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4] Within this class, compounds based on the quinazoline ring system have demonstrated remarkable success, with drugs like Gefitinib, Erlotinib, and Lapatinib validating the scaffold's utility against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[5]
The quinazoline-2,4(1H,3H)-dione variant offers a distinct advantage. The additional carbonyl group at the C-2 position can serve as a crucial hydrogen bond acceptor, potentially increasing binding affinity and modifying the orientation of the inhibitor within the ATP-binding pocket of the target kinase.[3] This guide focuses on a specifically functionalized intermediate, This compound , designed to streamline the synthesis of next-generation kinase inhibitors.
Strategic Rationale for the Intermediate's Design
The molecular architecture of this compound is not arbitrary. Each functional group is strategically placed to serve a distinct purpose in both the synthetic workflow and the final compound's biological activity.
-
Quinazoline-2,4(1H,3H)-dione Core: Provides the fundamental rigid scaffold that mimics the adenine portion of ATP, enabling competitive binding to the kinase hinge region. The dione structure offers multiple points for hydrogen bonding interactions.[3]
-
6-Nitro Group: This is the key reactive handle for introducing the primary pharmacophore. The nitro group is an excellent precursor to a 6-amino group via well-established reduction chemistry. This 6-amino functionality is critical, as it is from this position that moieties targeting the solvent-exposed region of the kinase active site are typically appended, a common feature in many potent EGFR inhibitors.[6]
-
7-Fluoro Group: The incorporation of fluorine is a widely used strategy in modern medicinal chemistry. The fluorine atom at the C-7 position can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the quinazoline ring system and influence protein-ligand interactions, often leading to improved potency and pharmacokinetic properties.
The overall synthetic strategy, therefore, involves the initial synthesis of this key intermediate, followed by a modular two-step conversion to a library of potential kinase inhibitors.
Synthetic Protocols
The following protocols provide a robust framework for the synthesis and elaboration of the title intermediate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of this compound (Intermediate)
This procedure outlines the cyclization of 2-amino-4-fluoro-5-nitrobenzoic acid with urea to form the quinazolinedione ring system. This is a common and effective method for constructing this heterocyclic core.[1]
Materials:
-
2-Amino-4-fluoro-5-nitrobenzoic acid (1.0 equiv)
-
Urea (5.0 - 10.0 equiv)
-
Anhydrous Pyridine or N-Methyl-2-pyrrolidone (NMP) as solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Hydrochloric acid (1 M)
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-amino-4-fluoro-5-nitrobenzoic acid (1.0 equiv) and urea (5.0 - 10.0 equiv).
-
Solvent Addition: Add a minimal amount of anhydrous pyridine or NMP to create a stirrable slurry.
-
Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. The mixture will melt and then gradually solidify as the product forms. Maintain heating for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly add deionized water to the solidified mass and stir to break it up.
-
Acidification: Acidify the aqueous slurry with 1 M HCl to a pH of 2-3. This ensures the product is fully protonated and precipitates out of solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any remaining urea and salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the resulting solid under vacuum to yield this compound as a solid. The product can be used in the next step without further purification or can be recrystallized from acetic acid or a similar solvent if higher purity is required.
Protocol 2: Reduction of 6-Nitro Group to 6-Amino Group
This protocol describes the conversion of the 6-nitro intermediate to the crucial 6-amino derivative, which is the attachment point for the kinase-targeting pharmacophore. Catalytic hydrogenation is a clean and high-yielding method for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Three-neck round-bottom flask
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask, add this compound (1.0 equiv) and the solvent (Methanol or Ethanol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the suspension.
-
Inert Atmosphere: Seal the flask and purge the system with nitrogen or argon, followed by a vacuum.
-
Hydrogenation: Introduce hydrogen gas into the flask via a balloon or from a pressurized source.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: Acylation of 6-Amino Group with a Targeting Moiety
This final step installs the pharmacophore that will interact with the target kinase. This example uses a standard amide bond formation with an acyl chloride, a common strategy for building inhibitors that target the kinase hinge region.
Materials:
-
6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 equiv)
-
Acyl chloride of choice (e.g., 3-chlorobenzoyl chloride) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Pyridine) (1.5 equiv)
-
Round-bottom flask and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine solution
Procedure:
-
Reaction Setup: Dissolve 6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 equiv) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add the base (e.g., DIPEA, 1.5 equiv) to the solution and stir for 10-15 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C to room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the product into a suitable organic solvent like ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.
Application in Targeting Kinase Signaling Pathways
Derivatives synthesized from this intermediate are primarily designed to target receptor tyrosine kinases like EGFR and VEGFR, which are central to cancer cell proliferation, survival, and angiogenesis.[3]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver in many epithelial cancers.[7] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival. Quinazoline inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, preventing this phosphorylation and blocking the entire downstream signaling cascade.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is the primary mediator of angiogenesis, the formation of new blood vessels.[8] Tumors require angiogenesis to grow and metastasize. VEGF ligands bind to VEGFRs (primarily VEGFR-2) on endothelial cells, triggering dimerization, phosphorylation, and downstream signaling that leads to endothelial cell proliferation, migration, and survival. Dual EGFR/VEGFR inhibitors or specific VEGFR inhibitors derived from the quinazoline scaffold can block this process, effectively starving the tumor of its blood supply.
Data Presentation: Biological Activity of Representative Quinazoline Kinase Inhibitors
While specific data for inhibitors derived directly from this compound is proprietary or dispersed in patent literature, the following table presents IC₅₀ values for structurally related 6-substituted quinazoline derivatives to demonstrate the scaffold's potential. These compounds illustrate how modifications, originating from the 6-amino position, can yield highly potent inhibitors.
| Compound ID | Core Scaffold | 6-Position Substituent | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Gefitinib | Quinazolin-4-amine | Methoxy | EGFR | 2.6 | [9] |
| Erlotinib | Quinazolin-4-amine | Ethoxy | EGFR | 2 | [9] |
| Lapatinib | Quinazolin-4-amine | ((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | EGFR/HER2 | 10.8 / 9.8 | [9] |
| Compound 7 | Quinazolin-4-amine | 4-(3-chloro-4-fluorophenylamino)-7-methoxy | EGFR | 60.1 | [3] |
| Compound 8 | Quinazolin-4-amine | (E)-N'-(4-(dimethylamino)but-2-enoyl)hydrazide | EGFRwt / EGFRT790M/L858R | 0.8 / 2.7 | [3] |
| Compound V | Quinazolin-4-amine | 4-(3-bromoanilino) | BT474 (Cell line) | 81 | [10] |
Note: The table showcases representative data to illustrate the potency achievable with the quinazoline scaffold. Values are for comparative purposes.
Conclusion
This compound is a highly versatile and strategically designed intermediate for the synthesis of novel kinase inhibitors. Its architecture provides a robust scaffold with pre-installed functional handles that allow for efficient and modular elaboration into potent drug candidates. The protocols provided herein offer a reliable pathway for its synthesis and subsequent functionalization. By targeting key oncogenic pathways like EGFR and VEGFR, inhibitors derived from this intermediate hold significant promise for the development of next-generation targeted cancer therapies.
References
- 1. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneonline.com [geneonline.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. biorxiv.org [biorxiv.org]
- 10. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione in Anticancer Agent Synthesis
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline ring system is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for its ability to form the basis of numerous biologically active compounds. In oncology, this scaffold is particularly prominent, forming the core of several FDA-approved targeted therapies, including gefitinib, erlotinib, and lapatinib.[1] These drugs primarily function as protein kinase inhibitors, targeting aberrant signaling pathways that drive tumor growth and proliferation.[2]
This guide focuses on a key building block, 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione , a highly functionalized intermediate that offers medicinal chemists a powerful platform for synthesizing next-generation anticancer agents.[3][4] The strategic placement of the fluoro and nitro groups is not arbitrary; it is a deliberate design choice to impart desirable pharmacological properties and provide versatile synthetic handles for molecular elaboration.
-
The Role of the Fluorine Atom (C-7): The introduction of fluorine into a drug candidate can profoundly enhance its pharmacological profile. Due to its high electronegativity and small atomic radius, fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through unique electronic interactions, and enhance membrane permeability, thereby improving bioavailability.[5][6][7][8]
-
The Versatility of the Nitro Group (C-6): The nitro group is a critical synthetic handle. It acts as a powerful electron-withdrawing group, influencing the reactivity of the quinazoline ring. More importantly, it can be readily and selectively reduced to a primary amine. This amine provides a crucial point for introducing diverse side chains, which are often essential for modulating target specificity, potency, and pharmacokinetic properties of the final drug molecule.[9]
This document provides a detailed exploration of the synthesis and application of this compound, offering field-proven insights and step-by-step protocols for researchers in drug discovery and development.
Physicochemical Data & Synthesis of the Core Intermediate
The starting intermediate is a stable, crystalline solid. Its properties are summarized below.
| Property | Value |
| IUPAC Name | 7-Fluoro-6-nitro-1H,3H-quinazoline-2,4-dione |
| CAS Number | 1007308-74-8 |
| Molecular Formula | C₈H₄FN₃O₄ |
| Molecular Weight | 225.14 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Purity | Typically ≥98.0% |
Protocol 1: Synthesis of this compound
This protocol describes the nitration of the less substituted precursor, 7-fluoroquinazolin-4(3H)-one, to yield the title compound.[10]
Workflow Overview:
Caption: Synthesis of the title intermediate via nitration.
Materials & Reagents:
| Reagent | Formula | M.W. | Quantity | Notes |
| 7-Fluoroquinazolin-4(3H)-one | C₈H₅FN₂O | 164.14 | 10.0 g | Starting Material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 25 mL | Reagent/Solvent |
| Fuming Nitric Acid | HNO₃ | 63.01 | 25 mL | Nitrating Agent |
| Ice-Water | H₂O | 18.02 | ~500 mL | For Quenching |
| Acetic Acid | CH₃COOH | 60.05 | As needed | Recrystallization Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (25 mL). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (25 mL) to the sulfuric acid while maintaining the temperature below 10 °C. This creates the nitrating mixture.
-
Addition of Starting Material: Carefully add 7-fluoroquinazolin-4(3H)-one (10.0 g) portion-wise to the cold nitrating mixture. Ensure the temperature does not exceed 15 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to approximately 100 °C (373 K) and maintain for 1 hour.[10]
-
Scientist's Note: The combination of sulfuric and nitric acid generates the nitronium ion (NO₂⁺), the electrophile responsible for nitration. The electron-donating nature of the quinazoline ring directs nitration to the C-6 position.
-
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare ~500 mL of an ice-water slurry. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. A precipitate will form.
-
Safety Warning: This quenching step is highly exothermic. Perform it slowly in a fume hood with appropriate personal protective equipment (PPE).
-
-
Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield the final product as a crystalline solid.[10] Dry the purified product in a vacuum oven.
Application in Anticancer Agent Synthesis: A Generalized Workflow
This compound is a precursor for potent kinase inhibitors. The general synthetic strategy involves a series of transformations to build the final pharmacophore.
Caption: General synthetic pathway from the intermediate to a final drug.
This workflow leverages the two key functionalization points: the C-4 carbonyl, which is activated by conversion to a chloro group, and the C-6 nitro group, which is converted to a nucleophilic amine.
Protocol 2: Chlorination of the C-4 Position
This step converts the C-4 carbonyl into a reactive chloro group, an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
Step-by-Step Procedure:
-
Setup: To a flask containing this compound (1 eq.), add thionyl chloride (SOCl₂, ~10 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. The excess thionyl chloride serves as both reagent and solvent.
-
-
Work-up: After completion, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: Add toluene and co-evaporate to remove residual SOCl₂. The resulting crude 4-chloro-7-fluoro-6-nitroquinazoline can be triturated with a non-polar solvent like hexane to afford a solid, which is used in the next step without further purification.
Protocol 3: Selective Reduction of the C-6 Nitro Group
This protocol reduces the nitro group to a primary amine, providing the key nucleophilic site for side-chain introduction.
Step-by-Step Procedure:
-
Setup: Suspend the crude 4-chloro-7-fluoro-6-nitroquinazoline (1 eq.) in a mixture of ethanol and water.
-
Addition of Reagents: Add ammonium chloride (NH₄Cl, ~4 eq.) followed by iron powder (~5 eq.).
-
Reaction: Heat the mixture to reflux (approx. 85 °C) for 2-3 hours. The reaction is often exothermic. Monitor by TLC until the starting material is consumed.
-
Scientist's Note: Iron in the presence of a mild acid (generated from NH₄Cl) is a classic and cost-effective method for nitro group reduction (Béchamp reduction). It is often preferred in industrial settings for its selectivity and safety profile.
-
-
Work-up: Cool the reaction and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 6-amino-4-chloro-7-fluoroquinazoline can be purified by column chromatography or recrystallization.
Protocol 4: Assembly of the Final Kinase Inhibitor Scaffold (SₙAr Coupling)
This final step involves coupling the key amine-containing intermediate with a substituted aniline at the C-4 position, a reaction central to the synthesis of many EGFR/ErbB2 inhibitors like Lapatinib.[11][12]
Step-by-Step Procedure:
-
Setup: Dissolve 6-amino-4-chloro-7-fluoroquinazoline (1 eq.) and a substituted aniline derivative (e.g., 3-ethynylaniline for an erlotinib-like core, 1.1 eq.) in a polar aprotic solvent like isopropanol or acetonitrile.[13][14]
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS. A precipitate of the product hydrochloride salt may form.
-
Scientist's Note: This is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C-4 position, allowing the chlorine to be displaced by the nucleophilic aniline.
-
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent and triturate the residue with a suitable solvent like diethyl ether to induce precipitation.
-
Purification: The final product can be purified by recrystallization or column chromatography to yield the desired quinazoline-based anticancer agent scaffold. Further modifications at the C-6 amine can be performed if required by the molecular design.
Target Pathway: Inhibition of EGFR Signaling
Many anticancer agents synthesized from this quinazoline core target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a downstream cascade involving pathways like PI3K/AKT and RAS/MAPK, ultimately leading to cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling.[2]
Quinazoline inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking the entire downstream signaling cascade.[1][2]
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. omicsonline.org [omicsonline.org]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. medkoo.com [medkoo.com]
- 13. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 14. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione in Oncology Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure serves as an excellent scaffold for designing inhibitors that can precisely fit into the ATP-binding pockets of various protein kinases. Several FDA-approved drugs, such as gefitinib and erlotinib, are based on a 4-anilinoquinazoline core and have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR). The broader quinazoline-2,4(1H,3H)-dione class has also demonstrated significant potential, with derivatives showing activity against a range of cancer-relevant targets, including Poly(ADP-ribose)polymerase (PARP) and receptor tyrosine kinases like VEGFR-2 and c-Met.[1][2][3]
This document provides a detailed guide on the application of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione , a key chemical intermediate, in the synthesis and evaluation of novel kinase inhibitors for oncology research. While this compound is not typically a biologically active agent itself, its strategic functionalization—a nitro group for reduction and subsequent elaboration, and a fluorine atom to modulate electronic properties and metabolic stability—makes it a valuable starting material for drug discovery campaigns.[4][5][6] We will explore its synthetic utility and provide detailed protocols for its conversion into a hypothetical kinase inhibitor, followed by its biological characterization.
Part 1: The Role of this compound as a Synthetic Intermediate
The primary application of this compound in oncology is as a foundational building block.[4][6] Its synthesis is a multi-step process, typically starting from appropriately substituted anthranilic acids. The presence of the nitro and fluoro groups allows for sequential and regioselective modifications, which is a critical aspect of medicinal chemistry.
Synthetic Pathway Overview
The general strategy involves first constructing the core quinazolinedione ring, followed by chemical modifications of the nitro group. The nitro group at the 6-position is a versatile handle; it can be reduced to an amine, which can then be functionalized to introduce various side chains designed to interact with specific amino acid residues in a kinase's active site.
Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor starting from this compound.
Caption: Synthetic workflow from the starting intermediate to a final inhibitor.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of a hypothetical kinase inhibitor derived from this compound.
Protocol 2.1: Synthesis of 6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione
Rationale: The reduction of the nitro group to a primary amine is a critical step that opens the door for diverse functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
This compound
-
Ethanol (EtOH), HPLC grade
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material).
-
Securely attach a hydrogen balloon to the flask.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2.2: Synthesis of a Hypothetical Kinase Inhibitor via Amide Coupling
Rationale: The newly formed amino group is a nucleophile that can be acylated to form an amide bond. This is a common strategy to append a side chain that can target specific regions of a kinase active site. For this example, we will couple it with a hypothetical "targeting moiety" represented by an acid chloride.
Materials:
-
6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable acid chloride (e.g., 4-(dimethylamino)benzoyl chloride) (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve the 6-amino-7-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Slowly add the acid chloride, dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.
Part 3: Biological Evaluation of the Synthesized Inhibitor
Once the final compound is synthesized and purified, its biological activity must be assessed. The following protocols outline key assays in an oncology context.
Target Kinase and Signaling Pathway
For this guide, we will assume our hypothetical inhibitor is designed to target a receptor tyrosine kinase, such as EGFR, which is often dysregulated in cancer. Inhibition of EGFR blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK pathway, which controls cell proliferation.
Caption: Inhibition of EGFR by the hypothetical inhibitor blocks downstream signaling.
Protocol 3.2: In Vitro Kinase Inhibition Assay (Biochemical Assay)
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric of potency.
Materials:
-
Recombinant human EGFR kinase
-
A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
Synthesized inhibitor at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using a radiometric assay).
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For a radiometric assay, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.3: Cell Viability Assay (MTT Assay)
Rationale: This cell-based assay determines the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase (e.g., A549 lung cancer cells, which overexpress EGFR).
Materials:
-
A549 human lung carcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed A549 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include vehicle-only (DMSO) controls.
-
Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3.4: Western Blotting for Target Engagement
Rationale: This technique is used to confirm that the inhibitor is engaging its target within the cell and blocking the intended signaling pathway. We will look for a decrease in the phosphorylation of EGFR and its downstream target, ERK.
Materials:
-
A549 cells
-
Synthesized inhibitor
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed A549 cells and grow until they are ~80% confluent.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with the synthesized inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to activate the EGFR pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the ECL substrate and visualize the protein bands using an imaging system. A decrease in the p-EGFR and p-ERK signals with increasing inhibitor concentration indicates successful target engagement and pathway inhibition.
Part 4: Data Presentation and Interpretation
The quantitative data from the biological assays should be summarized for clear comparison.
| Assay | Endpoint Measured | Metric | Example Desired Outcome |
| Biochemical Kinase Assay | Enzyme Activity | IC₅₀ | Low nanomolar (nM) range |
| Cell Viability (MTT) | Cell Proliferation/Viability | GI₅₀ | Low micromolar (µM) or high nM range |
| Western Blot | Protein Phosphorylation | Band Intensity | Dose-dependent decrease in p-EGFR and p-ERK |
Conclusion
This compound is a highly valuable, though not directly active, compound in the field of oncology research. Its true power lies in its utility as a versatile synthetic intermediate. By leveraging the strategic placement of its fluoro and nitro functional groups, medicinal chemists can efficiently construct novel and potent kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for synthesizing a candidate inhibitor from this starting material and subsequently validating its biological activity, from direct enzyme inhibition to cellular pathway modulation and anti-proliferative effects. This systematic approach is fundamental to the modern drug discovery process, enabling the translation of a simple chemical building block into a potential therapeutic agent.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one|CAS 162012-69-3 [benchchem.com]
- 6. 7-Fluoro-6-nitroquinazolin-4(3H)-one | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental use of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, a key heterocyclic building block in medicinal chemistry. The quinazoline scaffold is a privileged structure, particularly for the development of kinase inhibitors targeting signaling pathways implicated in cancer.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the rationale behind the protocols and offering a holistic workflow from the derivatization of the core scaffold to the biological evaluation of its downstream products. We present detailed, field-proven methodologies for the synthesis of a representative kinase inhibitor, followed by protocols for in vitro enzymatic assays and cell-based proliferation assays. The aim is to equip researchers with the necessary knowledge to effectively utilize this compound as a launchpad for the discovery of novel therapeutic agents.
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The quinazoline ring system is a foundational motif in the design of targeted cancer therapies. Its rigid, bicyclic structure provides an ideal framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pockets of various protein kinases.[1][2] Overexpression or mutation of kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Raf kinases, are well-established drivers of oncogenesis.[1] Consequently, the development of small molecule inhibitors that target these kinases is a cornerstone of modern oncology drug discovery.
This compound is a particularly valuable starting material in this context. The electron-withdrawing nitro group and the fluorine atom activate the quinazoline core for subsequent chemical modifications, primarily through nucleophilic aromatic substitution (SNAr).[4][5] This allows for the systematic introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize potency and selectivity against the kinase of interest. This document will guide you through a representative workflow, transforming this versatile intermediate into a potent kinase inhibitor and characterizing its biological activity.
Physicochemical Properties and Reagent Handling
A thorough understanding of the starting material is paramount for successful and reproducible experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1007308-74-8 | [6] |
| Molecular Formula | C₈H₄FN₃O₄ | [6] |
| Molecular Weight | 225.13 g/mol | N/A |
| Appearance | Light yellow to orange powder/crystal | N/A |
| Purity | Typically ≥98% | [6] |
| Solubility | Soluble in DMSO and DMF | [7][8] |
Reagent Preparation and Storage
-
Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture. Multiple freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handling Nitroaromatic Compounds: Nitroaromatic compounds can be energetic. Avoid grinding, heating solids to high temperatures, or subjecting them to shock.
-
Handling Fluorinated Compounds: Use in a well-ventilated area or a chemical fume hood.
Experimental Workflows: From Intermediate to Biologically Active Derivative
The following sections outline a representative workflow for the derivatization of this compound and the subsequent biological evaluation of the resulting kinase inhibitor.
Diagram 1: Overall Experimental Workflow
References
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vapourtec.com [vapourtec.com]
- 6. nbinno.com [nbinno.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Introduction: 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a fluorine atom, makes it an exceptionally valuable building block for the synthesis of targeted therapeutics.[1] This intermediate is particularly prominent in the development of kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial in oncology research.[2] The strategic placement of the fluoro and nitro groups allows for diverse downstream modifications, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates.
This guide provides a robust and scalable protocol for the synthesis of this compound, designed for researchers and process chemists in drug development. The methodology emphasizes safety, efficiency, and high purity, drawing upon established principles of quinazolinedione synthesis.[3][4]
Part 1: Synthetic Strategy and Mechanistic Overview
The synthesis of the quinazoline-2,4(1H,3H)-dione core is a well-established transformation in heterocyclic chemistry.[3][5][6] For large-scale production, the most practical and cost-effective approach involves the cyclocondensation of an appropriately substituted anthranilic acid derivative with a carbonyl source. Our selected strategy involves a two-step process starting from commercially available 2-amino-4-fluorobenzoic acid.
The proposed synthetic pathway is as follows:
-
Nitration: Regioselective nitration of 2-amino-4-fluorobenzoic acid to yield 2-amino-4-fluoro-5-nitrobenzoic acid. The fluorine atom at position 4 is an ortho-, para-director, but the strong activating and ortho-directing effect of the amino group primarily directs the incoming nitro group to the C5 position.
-
Cyclocondensation: Reaction of the resulting 2-amino-4-fluoro-5-nitrobenzoic acid with urea. This step proceeds via an initial formation of an N-acylurea intermediate, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the urea carbonyl, followed by dehydration to form the stable quinazolinedione ring. This method avoids the use of hazardous reagents like phosgene.[3]
Workflow of the Synthetic Process
The diagram below illustrates the high-level workflow for the synthesis, purification, and characterization of the target compound.
Caption: High-level workflow for the synthesis of the target compound.
Part 2: Detailed Experimental Protocols
Safety Precautions: This synthesis involves strong acids and nitrating agents. All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory. An emergency eyewash and shower station must be readily accessible.
Step 1: Synthesis of 2-amino-4-fluoro-5-nitrobenzoic acid
-
Reagent Preparation:
-
Charge a 5 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel with concentrated sulfuric acid (98%, 1.5 L).
-
Begin stirring and cool the reactor to 0-5 °C using a circulating chiller.
-
-
Substrate Addition:
-
Slowly add 2-amino-4-fluorobenzoic acid (310 g, 2.0 mol) in portions to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. The substrate will dissolve to form a clear solution.
-
-
Nitration:
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid (90%, 140 mL, ~3.0 mol) to concentrated sulfuric acid (300 mL) in a separate flask, pre-cooled to 0 °C.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0 °C and 5 °C. Causality: Strict temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice (5 kg) in a large beaker with vigorous stirring. This will precipitate the product.
-
Filter the resulting yellow solid using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: 360-380 g (90-95%) of a bright yellow powder.
-
Step 2: Large-Scale Synthesis of this compound
-
Reactor Setup:
-
Charge the 5 L jacketed reactor with 2-amino-4-fluoro-5-nitrobenzoic acid (360 g, 1.8 mol), urea (324 g, 5.4 mol), and diphenyl ether (1.8 L) as the solvent. Causality: Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for cyclocondensation and to facilitate the removal of water and ammonia byproducts.[5]
-
-
Cyclocondensation Reaction:
-
Begin stirring and heat the mixture to 180-190 °C.
-
Maintain this temperature for 4-6 hours. The reaction will evolve ammonia gas, which should be safely vented or scrubbed.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to 80-90 °C.
-
Add toluene (2 L) to the reactor to dilute the mixture and precipitate the product. Causality: The product is poorly soluble in toluene at this temperature, while the diphenyl ether solvent remains in solution, allowing for efficient separation.
-
Stir the slurry for 1 hour while allowing it to cool to room temperature.
-
Filter the crude product using a Buchner funnel and wash the filter cake with fresh toluene (2 x 500 mL) to remove residual diphenyl ether.
-
-
Recrystallization:
-
Transfer the crude solid to a clean reactor and add glacial acetic acid (~3 L).
-
Heat the mixture to reflux (around 118 °C) until all the solid dissolves.
-
Slowly cool the solution to room temperature to allow for the formation of well-defined crystals. Further cool to 0-5 °C for 1 hour to maximize precipitation.
-
Filter the purified crystals, wash with cold ethanol (2 x 300 mL), and then with diethyl ether (2 x 300 mL).
-
-
Drying:
-
Dry the final product in a vacuum oven at 80 °C to a constant weight.
-
Expected Yield: 320-350 g (80-86% yield from 2-amino-4-fluoro-5-nitrobenzoic acid) of a pale yellow crystalline solid.
-
Part 3: Process Optimization and Scale-Up Considerations
Scaling up chemical synthesis requires careful attention to several critical parameters to ensure consistency, safety, and yield.
Key Optimization Parameters
Caption: Logical relationships in process optimization for the synthesis.
-
Temperature Control: The nitration step is highly exothermic. On a large scale, heat dissipation is less efficient. A jacketed reactor with a powerful cooling system is essential. The dropwise addition of the nitrating agent must be carefully controlled to prevent temperature spikes that can lead to over-nitration or decomposition.
-
Mixing: Efficient agitation is crucial in a large reactor to ensure homogeneous temperature and concentration, preventing localized "hot spots" during nitration and ensuring uniform heating during cyclization.
-
Purification: While acetic acid is an effective solvent for recrystallization, alternative solvent systems like DMF/water or DMSO/water could be explored to optimize crystal morphology and impurity profiles. The choice of solvent impacts filtration time and solvent recovery logistics on an industrial scale.
Part 4: Analytical Data and Characterization
The final product must be rigorously analyzed to confirm its identity and purity. The expected data is summarized below.
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual Inspection |
| Purity | ≥ 98.0% | HPLC (UV at 254 nm) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Molecular Formula | C₈H₄FN₃O₄ | - |
| Molecular Weight | 225.13 g/mol [7] | - |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.85 (s, 1H), 11.40 (s, 1H), 8.40 (d, 1H), 7.50 (d, 1H) | NMR Spectroscopy |
| Mass Spec (ESI-) | m/z 224.0 [M-H]⁻ | LC-MS |
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Fluoro-6-nitro-4-hydroxyquinazoline CAS 162012-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione derivatives.
An Application Note for the Synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione Derivatives
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of this compound, a key intermediate in the development of pharmacologically active compounds. Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of fluoro and nitro groups into the quinazoline scaffold can significantly modulate its biological efficacy and provide synthetic handles for further derivatization.[4][5] This document outlines a robust two-step synthetic pathway, commencing with the cyclization of 2-amino-4-fluorobenzoic acid to form 7-fluoroquinazoline-2,4(1H,3H)-dione, followed by a regioselective nitration. We provide detailed, step-by-step protocols, mechanistic insights, and expert commentary to ensure reproducibility and success for researchers in drug discovery and organic synthesis.
Introduction: Significance of Fluorinated Nitroquinazolinediones
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[3] Its rigid, bicyclic structure is amenable to substitution, allowing for the fine-tuning of its pharmacodynamic and pharmacokinetic properties. The incorporation of a fluorine atom, as in the 7-fluoro derivative, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
The subsequent addition of a nitro group at the 6-position further enhances the molecule's utility. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. Moreover, the nitro group serves as a versatile chemical handle, readily reduced to an amino group, which can then be used to construct a diverse library of derivatives through reactions such as amidation, sulfonylation, or diazotization. This strategic functionalization makes this compound (CAS: 1007308-74-8) a highly valuable building block for developing novel therapeutics, particularly in oncology and immunology.[6]
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available 2-amino-4-fluorobenzoic acid.
-
Step 1: Cyclocondensation. The initial step involves the formation of the pyrimidine ring of the quinazolinedione system. This is accomplished by reacting 2-amino-4-fluorobenzoic acid with urea. The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic amino group of the anthranilic acid attacks the electrophilic carbonyl carbon of urea, leading to the formation of the heterocyclic ring upon heating.[7]
-
Step 2: Electrophilic Aromatic Nitration. The second step introduces the nitro group at the C6 position. This is a classic electrophilic aromatic substitution reaction. The pre-formed 7-fluoroquinazoline-2,4(1H,3H)-dione is treated with a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The substitution occurs regioselectively at the 6-position, which is activated by the ring's electron-donating groups and ortho/para directing effects. A similar procedure is reported for the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. generis-publishing.com [generis-publishing.com]
- 8. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione as a Safety-Catch Linker in Solid-Phase Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this important class of heterocycles, 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione stands out as a particularly valuable building block for the construction of diverse molecular libraries.[5] Its unique substitution pattern, featuring a nitro group and a fluorine atom, provides orthogonal chemical handles that can be strategically manipulated in solid-phase synthesis (SPS).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a "safety-catch" linker in solid-phase synthesis. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for immobilization, chain elongation, and cleavage, and discuss the advantages of this approach for the generation of novel chemical entities.
The "Safety-Catch" Principle and the Role of this compound
Solid-phase synthesis (SPS) is a powerful technique that simplifies the synthesis of complex molecules by anchoring the starting material to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[6][7] A critical component of any solid-phase strategy is the linker, the molecular entity that connects the growing molecule to the solid support.[8][9]
A "safety-catch" linker is a sophisticated type of linker that is stable under the conditions of the synthesis but can be "activated" by a specific chemical transformation to allow for cleavage under conditions that were previously benign.[2][3][10][11] This strategy provides an additional layer of control and orthogonality in complex synthetic sequences.
This compound is ideally suited to function as a safety-catch linker. The key features that enable this application are:
-
The Fluorine Atom as an Anchor Point: The electron-withdrawing nature of the nitro group and the quinazolinedione ring system activates the fluorine atom at the 7-position for nucleophilic aromatic substitution (SNAr).[12][13] This allows for the straightforward immobilization of the quinazolinedione onto an amine-functionalized solid support.
-
The Nitro Group as the "Safety-Catch" Trigger: The nitro group is stable under a wide range of reaction conditions commonly employed in solid-phase synthesis, including acidic and basic treatments used for the removal of protecting groups like Fmoc and Boc.[2][3] However, the nitro group can be selectively reduced to an amine under mild reductive conditions.
-
Reductive Cyclization for Traceless Cleavage: The reduction of the nitro group to an amine unmasks a nucleophile in proximity to the dione carbonyl groups. This newly formed amine can then undergo an intramolecular cyclization, attacking one of the carbonyls to form a new heterocyclic ring and simultaneously cleaving the desired molecule from the solid support.[1] This "cyclative cleavage" is often referred to as a "traceless" cleavage because the point of attachment to the resin is incorporated into the final released molecule.
Experimental Protocols
PART 1: Immobilization of this compound onto an Amine-Functionalized Resin
This protocol describes the attachment of the quinazolinedione linker to an aminomethyl polystyrene resin via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (450 mg, 2.0 mmol) in DMF (8 mL). Add DIPEA (0.52 mL, 3.0 mmol).
-
Coupling Reaction: Drain the DMF from the swollen resin and add the solution of this compound and DIPEA.
-
Reaction Incubation: Gently agitate the mixture at 50°C for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Optional Capping: To block any unreacted amine groups on the resin, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 1 hour. Wash as described in step 5 and dry.
PART 2: Solid-Phase Synthesis on the Quinazolinedione Linker (Example: Dipeptide Synthesis)
This protocol provides an example of how to use the immobilized quinazolinedione as a starting point for Fmoc-based solid-phase peptide synthesis. The N-3 position of the quinazolinedione is the typical site for chain elongation.
Materials:
-
Quinazolinedione-functionalized resin from Part 1
-
Fmoc-protected amino acids
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the quinazolinedione-functionalized resin in DMF for 1 hour.
-
Alkylation of N-3 (First Residue Attachment):
-
To the swollen resin, add a solution of the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain and wash the resin with DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Coupling of the Second Amino Acid:
-
In a separate tube, pre-activate the second Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate at room temperature for 2 hours.
-
Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Final Fmoc Deprotection: Repeat step 3 to remove the Fmoc group from the N-terminal amino acid.
-
Drying: Dry the resin under vacuum.
PART 3: Activation and Cyclative Cleavage
This protocol describes the reduction of the nitro group to activate the linker, followed by the intramolecular cyclization that releases the final product from the resin.
Materials:
-
Peptide-bound resin from Part 2
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
N,N-Dimethylformamide (DMF)
-
10% Acetic acid in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF (10 mL) for 1 hour.
-
Nitro Group Reduction (Activation):
-
Prepare a solution of SnCl2·2H2O (10 equivalents) in DMF.
-
Drain the DMF from the resin and add the SnCl2 solution.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain and wash the resin with DMF (5 x 10 mL).
-
-
Cyclative Cleavage:
-
Add a solution of 10% acetic acid in DMF to the resin. The mild acid protonates the newly formed amine, catalyzing the cyclization.
-
Agitate the mixture at 50°C for 12 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional DMF (2 x 5 mL) and combine the filtrates.
-
-
Product Isolation:
-
Remove the solvent from the combined filtrates under reduced pressure.
-
The crude product can then be purified by standard techniques such as reverse-phase HPLC.
-
Visualization of the Workflow
Caption: Workflow for solid-phase synthesis using this compound as a safety-catch linker.
Data Presentation
| Step | Key Parameters | Expected Outcome |
| Immobilization | 2 eq. quinazolinedione, 3 eq. DIPEA, 50°C, 16h | Successful attachment of the linker to the resin. Loading can be determined by elemental analysis for nitrogen. |
| Peptide Synthesis | Fmoc/tBu strategy, HATU coupling | Stepwise elongation of the peptide chain on the solid support. Reaction completion can be monitored by a Kaiser test. |
| Activation | 10 eq. SnCl2·2H2O, RT, 4h | Selective reduction of the nitro group to an amine, activating the linker for cleavage. |
| Cleavage | 10% Acetic acid in DMF, 50°C, 12h | Release of the cyclized product into solution. Cleavage efficiency can be determined by HPLC analysis of the crude product. |
Causality and Mechanistic Insights
The success of this methodology hinges on the electronically distinct properties of the fluoro and nitro substituents on the quinazoline core.
Caption: Simplified mechanism of the reductive cyclative cleavage.
The SNAr reaction for immobilization is facilitated by the strong electron-withdrawing effect of the para-nitro group and the quinazolinedione system, which stabilizes the Meisenheimer intermediate formed during the substitution of the fluorine atom. During the synthesis, the nitro group deactivates the aromatic ring, preventing side reactions.
The cleavage is a two-step process initiated by the reduction of the nitro group. The resulting electron-donating amine group dramatically changes the electronic properties of the system. This amine is now perfectly positioned to act as an intramolecular nucleophile, attacking one of the adjacent carbonyl carbons of the dione. This cyclization is thermodynamically favorable and results in the formation of a stable, fused heterocyclic system, leading to the efficient release of the product from the solid support.
Conclusion and Future Perspectives
The use of this compound as a safety-catch linker offers a robust and versatile platform for solid-phase synthesis. This approach provides a "traceless" cleavage strategy that incorporates the linker into the final product, expanding the chemical space accessible to medicinal chemists. The protocols outlined in this application note provide a solid foundation for the application of this methodology in the synthesis of peptide libraries and other small molecules of therapeutic interest. Further exploration of different reducing agents and cyclization conditions may lead to even more efficient and milder cleavage protocols, enhancing the utility of this powerful synthetic tool in drug discovery.
References
- 1. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-Fluoro-6-nitroquinazolin-4(3H)-one|CAS 162012-69-3 [benchchem.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione Purification
Welcome to the technical support hub for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure you achieve the highest purity for your downstream applications.
I. Understanding the Compound: Key Physicochemical Properties
This compound is a heterocyclic building block vital in medicinal chemistry, particularly for the synthesis of multi-kinase inhibitors.[1][2][3] Its structure, featuring a fluoro and a nitro group, presents unique challenges and opportunities in purification.
| Property | Value | Source |
| Molecular Formula | C₈H₄FN₃O₄ | [1][4] |
| Molecular Weight | 225.13 g/mol | [4] |
| Appearance | Light yellow to orange powder/crystal | [5] |
| Purity (Typical) | >98.0% (HPLC) | [1][5][6] |
| Melting Point | 288 °C (decomposition) | [5][6] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and generally insoluble in water and non-polar solvents. Acetic acid is a known solvent for recrystallization.[2] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: Impurities often originate from the starting materials or side reactions during synthesis. Common contaminants include:
-
Unreacted Starting Materials: Such as 7-fluoroquinazoline-2,4(1H,3H)-dione.[7]
-
Isomeric Byproducts: Nitration of 7-fluoro-4(3H)-quinazolinone can sometimes yield a mixture of the 6-nitro and 8-nitro isomers.[8]
-
Over-nitrated Products: Depending on the reaction conditions, di-nitro or other over-nitrated species may form.
-
Residual Acids: Strong acids like sulfuric and nitric acid are used in the synthesis and must be completely removed.[2]
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A multi-technique approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment of quinazoline derivatives.[9][10][11] A reversed-phase C18 column with a gradient of acetonitrile and water (often with a formic or trifluoroacetic acid modifier) provides excellent resolution.[9][11]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for optimizing solvent systems for column chromatography.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural isomers or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of byproducts.
Q3: My compound is a pale yellow powder, but the literature reports it as orange. Does color indicate purity?
A3: While a significant color deviation can indicate the presence of impurities, slight variations from light yellow to orange are common for this compound and do not necessarily reflect lower purity.[5] Purity should always be confirmed using analytical techniques like HPLC rather than relying solely on visual appearance.
III. Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low Yield After Recrystallization | 1. Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures.2. Excessive Solvent Volume: Using too much solvent prevents the solution from reaching saturation upon cooling.3. Premature Crystallization: The compound crystallizes out of the hot solution before impurities are removed. | 1. Solvent Screening: Test a range of solvents. For quinazolinone derivatives, polar solvents like ethanol, acetic acid, or mixtures involving ethyl acetate are good starting points.[2][14][15]2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot gravity filtration to remove them before allowing the solution to cool. |
| Oily Product Instead of Crystals | 1. Supersaturation: The solution is too concentrated, or cooling is too rapid.2. Presence of Impurities: Certain impurities can inhibit crystal lattice formation.3. Low Melting Point Impurities: The presence of impurities can lower the overall melting point of the mixture. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath.2. Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. Adding a seed crystal of pure product can also initiate crystallization.3. Re-purify: The "oiled out" product may need to be re-purified, possibly using a different technique like column chromatography before attempting recrystallization again. |
| Poor Separation in Column Chromatography | 1. Incorrect Mobile Phase Polarity: The eluent is either too polar (all compounds elute quickly) or not polar enough (compounds remain on the column).2. Column Overloading: Too much crude material was loaded onto the column.3. Improper Column Packing: Cracks or channels in the stationary phase lead to poor separation. | 1. TLC Optimization: First, determine the optimal solvent system using TLC. For nitro compounds, gradients of ethyl acetate in hexane or dichloromethane are common.[12][16][17]2. Sample Load: As a rule of thumb, the amount of crude sample should be about 1-5% of the weight of the silica gel.3. Slurry Packing: Pack the column using a slurry of the silica gel in the initial, least polar eluent to ensure a homogenous stationary phase. |
| Persistent Impurities Detected by HPLC | 1. Co-eluting Impurities: The impurity has a similar polarity and retention time to the main product under the current HPLC conditions.2. Inadequate Initial Purification: The preceding purification step (recrystallization or chromatography) was not effective enough. | 1. Modify HPLC Method: Adjust the mobile phase gradient (make it shallower), change the solvent composition (e.g., methanol instead of acetonitrile), or try a different column stationary phase (e.g., phenyl-hexyl).2. Sequential Purification: Employ a secondary purification technique. If you first used recrystallization, follow up with column chromatography, or vice versa.[18] |
IV. Validated Purification Protocols
Here are step-by-step guides for the two most common and effective purification techniques for this compound.
Protocol 1: Recrystallization from Acetic Acid
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. Acetic acid has been successfully used to obtain X-ray quality crystals of a similar compound, 7-fluoro-6-nitroquinazolin-4(3H)-one.[2]
Caption: A generalized workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh is often suitable) in the initial, non-polar mobile phase (e.g., 100% Hexane or Dichloromethane). [17][19]2. Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 60% ethyl acetate in hexane), is often effective for separating nitro compounds. [16][19]5. Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
V. References
-
Ningbo Inno Pharmchem Co., Ltd. (2025, October 23). Exploring the Chemical Synthesis and Utility of this compound. Retrieved from Google Search.
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from ResearchGate.
-
BenchChem. (2025). A Comparative Guide to the Purification of Nitrovinyl Compounds: Recrystallization vs. Column Chromatography. Retrieved from BenchChem.
-
Acta Crystallographica Section E: Crystallographic Communications. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Retrieved from National Center for Biotechnology Information.
-
ScienceMadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from ScienceMadness.org.
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from UKEssays.com.
-
CDN Science. Nitration of Phenol and Purification by Column Chromatography. Retrieved from CDN Science.
-
Google Patents. (1996). Separation of aromatic fluoro-compound and aromatic nitro-compound. Retrieved from Google Patents.
-
Molecules. (2020). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from National Center for Biotechnology Information.
-
BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from BenchChem.
-
IntechOpen. (2020, April 17). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from ResearchGate.
-
BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. Retrieved from BenchChem.
-
ResearchGate. (2025, August 6). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from ResearchGate.
-
ResearchGate. (2009, April 23). Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from ResearchGate.
-
Acta Crystallographica Section E: Crystallographic Communications. (2014). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from National Center for Biotechnology Information.
-
ResearchGate. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Retrieved from ResearchGate.
-
Acta Poloniae Pharmaceutica. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from Acta Poloniae Pharmaceutica.
-
Molecules. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from MDPI.
-
Fluorochem. This compound. Retrieved from Fluorochem.
-
CP Lab Chemicals. 7-Fluoro-6-nitroquinazolin-4(1H)-one, min 98% (HPLC), 100 grams. Retrieved from CP Lab Chemicals.
-
BenchChem. (2025). Technical Support Center: Synthesis of Quinazolinedione Derivatives. Retrieved from BenchChem.
-
BenchChem. 7-Fluoro-6-nitroquinazolin-4(3H)-one. Retrieved from BenchChem.
-
BenchChem. (2025). A Comparative Guide to Purity Determination of 2,3-Difluoro-6-nitrobenzonitrile by High-Performance Liquid Chromatography. Retrieved from BenchChem.
-
Lab-Chemicals.Com. 7-Fluoro-6-nitroquinazolin-4(3H)-one, 98%. Retrieved from Lab-Chemicals.Com.
-
BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Retrieved from BenchChem.
-
Industrial Health. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Retrieved from PubMed.
-
Integrated DNA Technologies. PAGE & HPLC Oligo Purification Services. Retrieved from IDT.
-
Molecules. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from National Center for Biotechnology Information.
-
TCI Chemicals. 7-Fluoro-6-nitroquinazolin-4(1H)-one. Retrieved from TCI Chemicals.
-
Tokyo Chemical Industry. 7-Fluoro-6-nitroquinazolin-4(1H)-one. Retrieved from TCI.
-
SelectScience. Separations of Fluoroquinolone Antibiotics by Reversed-Phase HPLC, using Sigma-Aldrich Supelco Discovery Columns. Retrieved from SelectScience.
-
Molecules. (2012). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from MDPI.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one|CAS 162012-69-3 [benchchem.com]
- 6. 7-Fluoro-6-nitroquinazolin-4(1H)-one | 162012-69-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. calpaclab.com [calpaclab.com]
- 11. benchchem.com [benchchem.com]
- 12. ukessays.com [ukessays.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione stability and storage conditions.
Welcome to the technical support guide for 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (CAS: 1007308-74-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this important research chemical. This guide provides detailed answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] While some suppliers suggest room temperature storage, for optimal preservation of the compound's integrity, storage at temperatures below 15°C in a dark environment is advisable.[2]
Q2: Can I store the compound at room temperature for short periods?
Yes, for short-term use, such as during the course of an experiment, this compound can be kept at room temperature.[3] However, it is crucial to minimize its exposure to light and moisture. After use, the container should be tightly resealed and returned to the recommended long-term storage conditions.
Q3: What is the expected appearance of high-purity this compound?
High-purity this compound is typically a light yellow to yellow or orange powder or crystalline solid. A significant deviation from this appearance, such as darkening or clumping, may indicate degradation or moisture absorption.
Q4: Are there any known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, as a general precaution for nitro-containing aromatic compounds, it should be stored away from strong oxidizing agents, strong bases, and reducing agents. The nitro group can be susceptible to reduction, and the quinazolinedione ring may be sensitive to harsh basic conditions.
Q5: What are the signs of degradation I should look for?
Visible signs of degradation can include a change in color (e.g., significant darkening), a change in physical form (e.g., from a free-flowing powder to a sticky solid), or the appearance of an unusual odor. If you observe any of these changes, it is advisable to verify the purity of the compound analytically before proceeding with your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).
-
Assess Purity: If possible, re-characterize the compound using techniques such as HPLC, LC-MS, or NMR to check for the presence of impurities or degradation products.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your experiment to see if the issue persists.
-
Issue 2: Difficulty dissolving the compound.
-
Potential Cause: The compound may have absorbed moisture, affecting its solubility characteristics.
-
Troubleshooting Steps:
-
Dry the Compound: If moisture absorption is suspected, the compound can be dried under a vacuum. However, be cautious with heating as this may accelerate degradation.
-
Solvent Selection: Ensure you are using an appropriate solvent. Quinazoline derivatives often have better solubility in polar aprotic solvents like DMSO or DMF.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Issue 3: The compound appears darker than expected.
-
Potential Cause: Exposure to light or elevated temperatures can lead to the formation of colored degradation products. Nitro-aromatic compounds are often light-sensitive.
-
Troubleshooting Steps:
-
Analytical Confirmation: A color change is a strong indicator of a chemical change. Analytical verification of purity is highly recommended.
-
Purification: If the purity is compromised but the primary compound is still present, purification via recrystallization or column chromatography may be possible, depending on the nature of the impurities.
-
Preventative Measures: For future use, ensure the compound is stored in an amber vial or a container protected from light.
-
Experimental Protocols
Protocol 1: Small-Scale Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or ethyl acetate).
-
Spotting: Spot a small amount of the solution onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light. The presence of multiple spots may indicate the presence of impurities or degradation products.
Visual Guides
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for the compound.
Data Summary
| Parameter | Recommendation | Source |
| Long-Term Storage | Store in a tightly sealed container in a dry, cool (<15°C), dark, and well-ventilated place. | [1][2] |
| Short-Term Storage | Room temperature is acceptable for brief periods, but minimize exposure to light and moisture. | [3] |
| Appearance | Light yellow to yellow or orange powder/crystal. | |
| Handling Precautions | Avoid contact with strong oxidizing agents, strong bases, and reducing agents. Handle in a well-ventilated area. | [1] |
References
Avoiding byproduct formation in 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione synthesis
Technical Support Center: Synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to navigate the complexities of this synthesis and effectively minimize byproduct formation, thereby improving yield and purity.
The synthesis of this compound, a key building block in pharmaceutical research, can be challenging.[1] Byproducts can arise from two principal synthetic strategies: the nitration of a pre-formed quinazolinedione ring or the cyclization of a pre-nitrated anthranilic acid derivative. This guide will address both pathways, offering insights into the underlying chemical principles to help you anticipate and mitigate common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main approaches to synthesizing this compound. The choice between them often depends on the availability of starting materials and the specific challenges you are equipped to handle in your lab.
-
Route A: Nitration of a Pre-formed Ring System. This involves the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione followed by electrophilic nitration.
-
Route B: Cyclization of a Pre-nitrated Precursor. This route starts with a substituted anthranilic acid that already contains the nitro and fluoro groups, which is then cyclized with a reagent like urea.
Q2: I'm considering Route A. What are the likely byproducts when nitrating 7-fluoroquinazoline-2,4(1H,3H)-dione?
A2: The primary challenge in this route is controlling the regioselectivity of the nitration. The fluorine atom and the carbonyl groups of the quinazolinedione ring will influence where the nitro group is introduced on the benzene ring. You may encounter the formation of undesired isomers, such as 5-nitro or 8-nitro derivatives, in addition to the desired 6-nitro product. Over-nitration, leading to dinitro products, is also a possibility under harsh conditions.
Q3: For Route B, what are the common side reactions during the cyclization of 4-fluoro-5-nitroanthranilic acid with urea?
A3: The cyclization of anthranilic acid derivatives with urea can sometimes lead to incomplete reactions or the formation of open-chain urea intermediates that fail to cyclize.[2] Additionally, under harsh thermal conditions, decarboxylation of the anthranilic acid starting material can occur, leading to the formation of 4-fluoro-3-nitroaniline, which will not participate in the desired cyclization.
Q4: My final product is a persistent yellow color, even after initial purification. What could be the cause?
A4: A yellow tint in the final product often indicates the presence of residual nitro-containing impurities. These could be isomeric byproducts from the nitration step or unreacted nitrated starting materials. It is also possible that some degradation of the nitro compound has occurred. Advanced purification techniques may be necessary to remove these colored impurities.
Q5: What is the most effective method for purifying the final product?
A5: The purification of quinazolinone derivatives often involves a combination of techniques.[3] Recrystallization from a suitable solvent is a good first step for removing major impurities. For more challenging separations, such as removing isomeric byproducts, column chromatography is highly effective. In cases where very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration (Route A) | - Incomplete reaction. - Over-nitration leading to soluble byproducts. - Loss of product during workup. | - Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. - Carefully control the temperature and the amount of nitrating agent. Start with milder nitrating conditions. - Ensure the pH is appropriately adjusted during the workup to precipitate the product fully. |
| Formation of Multiple Isomers (Route A) | - The directing effects of the fluorine and the quinazolinedione ring system can lead to a mixture of nitro isomers. | - Optimize the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable isomer. - Experiment with different nitrating agents (e.g., a mixture of nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid). |
| Incomplete Cyclization (Route B) | - Insufficient reaction temperature or time. - The urea-anthranilic acid mixture did not melt and mix properly. | - Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. - Consider using a high-boiling point solvent to ensure a homogeneous reaction mixture. Molten urea can also serve as both a reagent and a solvent.[2] |
| Product is Difficult to Purify from Starting Materials | - Similar polarities of the product and starting materials. | - For Route A, ensure the nitration goes to completion to consume the starting quinazolinedione. - For Route B, consider an initial acid-base extraction to separate the acidic product from any neutral or less acidic impurities. - For column chromatography, use a shallow solvent gradient to improve separation. |
| Characterization Data (NMR, MS) is Inconsistent with the Desired Product | - Presence of unexpected byproducts. - Incorrect structural assignment. | - Re-purify the product using a different technique (e.g., recrystallization followed by column chromatography). - Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula. - Utilize 2D NMR techniques (COSY, HMBC, HSQC) to confirm the connectivity of the atoms and the position of the substituents. |
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.
Route A: Nitration of 7-fluoroquinazoline-2,4(1H,3H)-dione
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
This procedure is adapted from general methods for the synthesis of quinazolinediones from anthranilic acids.
-
Reaction:
-
In a round-bottom flask, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and urea (3 equivalents).
-
Heat the mixture in an oil bath to 190-200 °C for 4-6 hours. The mixture will melt, and ammonia will be evolved.
-
Monitor the reaction by TLC until the starting anthranilic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Add a hot solution of 1 M sodium hydroxide to the solidified mass and stir until it dissolves.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
-
Step 2: Nitration to this compound
This protocol is based on the nitration of a similar quinazolinone derivative.[4]
-
Reaction:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v), slowly add 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as acetic acid or ethanol.
-
Route B: Cyclization of 4-fluoro-5-nitroanthranilic acid
Step 1: Synthesis of 4-fluoro-5-nitroanthranilic acid
This is a multi-step process starting from 2-fluoro-4-nitrotoluene.
-
Oxidation to 2-fluoro-4-nitrobenzoic acid: [4]
-
A mixture of 2-fluoro-4-nitrotoluene, a phase transfer catalyst like tetrabutylammonium bromide, and an oxidizing agent such as potassium permanganate in an aqueous sodium hydroxide solution is heated.
-
The reaction is monitored until the starting material is consumed.
-
After cooling, the manganese dioxide is removed by filtration.
-
The filtrate is acidified to precipitate the 2-fluoro-4-nitrobenzoic acid, which is then collected and dried.
-
-
Conversion to 4-fluoro-5-nitroanthranilic acid: (This step is a proposed route and may require optimization).
-
The 2-fluoro-4-nitrobenzoic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
The acid chloride is then carefully reacted with an azide source (e.g., sodium azide) to form the acyl azide.
-
The acyl azide is subjected to a Curtius rearrangement, typically by gentle heating in an inert solvent, to form the isocyanate.
-
Hydrolysis of the isocyanate will yield the desired 4-fluoro-5-nitroanthranilic acid.
-
Step 2: Cyclization with Urea
-
Reaction:
-
Combine 4-fluoro-5-nitroanthranilic acid (1 equivalent) and urea (3 equivalents) in a round-bottom flask.
-
Heat the mixture in an oil bath to 190-200 °C for 4-6 hours.
-
Follow the workup and purification procedure as described in Route A, Step 1.
-
Visualizing the Synthetic Pathways
To better understand the reaction sequences and potential for byproduct formation, the following diagrams illustrate the key transformations.
Caption: Overview of the two primary synthetic routes to the target compound.
Caption: A general workflow for the purification of the final product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Welcome to the dedicated technical support guide for the synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione. This molecule is a pivotal intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and safety.
This guide is structured to provide direct, actionable advice for researchers encountering common hurdles in this synthetic sequence. We will delve into the causality behind these challenges and offer field-proven solutions, moving beyond a simple recitation of steps to empower you with a deeper understanding of the reaction mechanics.
Overall Synthetic Workflow
The synthesis is typically approached as a two-step process starting from 2-amino-4-fluorobenzoic acid. The first step involves the formation of the heterocyclic quinazolinedione core, followed by a regioselective aromatic nitration.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Part 1: Cyclization of 2-Amino-4-fluorobenzoic Acid
Question: My yield for the conversion of 2-amino-4-fluorobenzoic acid to 7-fluoroquinazoline-2,4(1H,3H)-dione is consistently below 50%. What are the most critical parameters to control?
Answer: A low yield in this cyclization step typically points to one of three areas: reagent quality, reaction conditions, or incomplete product precipitation during work-up.
-
Causality & Solution:
-
Reagent Stoichiometry and Purity: The reaction between the anthranilic acid derivative and a cyanate source (like sodium cyanate, NaOCN) is sensitive to stoichiometry.[3] An excess of the cyanate is generally used to drive the reaction to completion. Ensure your 2-amino-4-fluorobenzoic acid is of high purity, as metal contaminants or isomeric impurities can interfere with the reaction.
-
pH Control: The initial reaction is typically performed in a slightly acidic aqueous medium (e.g., using acetic acid) to facilitate the formation of isocyanic acid in situ, which then reacts with the amine.[3] However, the subsequent cyclization and precipitation are pH-dependent. After the initial reaction, the mixture is often made basic with NaOH before being carefully re-acidified with a strong acid like HCl to a pH of ~4 to precipitate the product.[3] Improper pH control at this stage is a primary cause of low isolated yield. Use a calibrated pH meter and add the acid dropwise with vigorous stirring to avoid localized pH changes.
-
Reaction Temperature and Time: While the initial reaction can proceed at room temperature, gentle heating may sometimes be employed to ensure completion. However, excessive heat can lead to decomposition. Monitor the reaction by TLC until the starting material is consumed.
-
Question: My TLC plate shows multiple spots after the cyclization reaction, and the crude product is difficult to purify. What are the likely side products?
Answer: The presence of multiple side products suggests either incomplete reaction or the formation of undesired intermediates.
-
Causality & Solution:
-
Unreacted Starting Material: The most common "impurity" is simply unreacted 2-amino-4-fluorobenzoic acid. This indicates the reaction has not gone to completion. Consider increasing the reaction time or the equivalents of sodium cyanate.
-
Intermediate Carbamoyl Derivative: The reaction proceeds through an N-carbamoyl intermediate before cyclization. Under certain conditions, this intermediate may be stable and fail to cyclize efficiently. Ensuring proper pH and allowing sufficient reaction time for the ring-closing step is crucial.
-
Dimerization/Polymerization: Although less common, highly reactive intermediates can potentially form dimers or oligomers, especially if the reaction is overheated.
-
Troubleshooting Workflow: A simple purification by recrystallization is often sufficient. If impurities persist, consider a slurry wash of the crude precipitate with a solvent that solubilizes the starting material but not the desired quinazolinedione product.
-
Part 2: Nitration of 7-Fluoroquinazoline-2,4(1H,3H)-dione
Question: During the addition of the quinazolinedione intermediate to the nitrating mixture, the solution turned dark brown or black, and the final yield was negligible. What causes this decomposition?
Answer: This is a classic sign of a runaway reaction or charring, caused by poor temperature control during an aggressive exothermic process.[4]
-
Causality & Solution:
-
Exothermic Nature: The nitration of aromatic compounds using mixed acid (H₂SO₄/HNO₃) is highly exothermic.[4] Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[5] The subsequent attack by the aromatic ring releases a significant amount of heat.
-
Temperature Control is Critical: If this heat is not dissipated effectively, the local temperature rises rapidly, leading to oxidative degradation (charring) of the organic material. The reaction must be conducted in an ice bath, and the substrate should be added slowly and portion-wise to the pre-chilled acid mixture, ensuring the internal temperature does not exceed 5-10 °C.
-
Order of Addition: Always add the substrate to the acid, never the other way around. This maintains a constant, large heat sink (the acid mixture) to absorb the heat generated.
-
Question: My nitration yield is low, and I suspect the formation of isomeric byproducts. How can I improve the regioselectivity for the 6-nitro position?
Answer: While the 6-nitro isomer is the expected major product due to the directing effects of the substituents, suboptimal conditions can lead to side reactions.
-
Causality & Solution:
-
Directing Group Effects: The quinazolinedione ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (C5). The fluorine at C7 is an ortho-, para-director but is also deactivating. The combined effect strongly favors nitration at the C6 position, which is para to the activating fluorine and meta to the deactivating ring system.
-
Over-Nitration (Dinitration): If the reaction temperature is too high or the concentration of fuming nitric acid is excessive, a second nitration can occur, leading to dinitro byproducts.[6] Use the prescribed stoichiometry and maintain strict temperature control.
-
Acid Concentration: The ratio and concentration of sulfuric to nitric acid are key. Fuming nitric acid is often used to ensure a high concentration of the nitronium ion.[2] Using standard concentrated nitric acid may result in a slower, less efficient reaction.
-
Caption: Decision tree for troubleshooting the nitration step.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations for this synthesis? A1: The nitration step is the most hazardous. The use of concentrated and fuming acids requires handling in a chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield). The highly exothermic nature of the reaction poses a risk of runaway reactions.[4] A blast shield should be considered. The work-up, which involves quenching the acid mixture in ice water, must be done slowly and carefully to manage the heat generated and potential splashing.
Q2: Can alternative, milder nitrating agents be used? A2: While mixed acid is the most common and cost-effective method, other nitrating systems exist. Reagents like nitronium tetrafluoroborate (NO₂BF₄) or using nitric acid with trifluoromethanesulfonic acid can perform nitrations under different conditions, sometimes with improved selectivity, though they are significantly more expensive.[7] For this specific substrate, the established mixed acid protocol is generally reliable when performed correctly.[2]
Q3: How should the final product be stored? A3: Nitroaromatic compounds can be thermally unstable.[4] The final, purified this compound should be stored in a cool, dry, and dark place, away from heat sources and reducing agents. Its stability in solution can be affected by pH, light, and temperature.[8]
Detailed Experimental Protocols & Data
Protocol 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
Adapted from established procedures for similar cyclizations.[3]
-
Suspend 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol) in 200 mL of deionized water in a 500 mL round-bottom flask.
-
Add acetic acid (8 mL) to the suspension.
-
In a separate beaker, dissolve sodium cyanate (NaOCN) (10.5 g, 161.6 mmol) in 80 mL of deionized water.
-
Add the NaOCN solution dropwise to the stirred suspension of the acid over 30 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Slowly add a solution of sodium hydroxide (NaOH) (48 g, 1.2 mol) in 100 mL of water, ensuring the temperature is controlled with an ice bath.
-
Heat the now basic mixture to a gentle reflux for 1 hour to ensure complete cyclization.
-
Cool the mixture to room temperature and then further in an ice bath.
-
Carefully acidify the reaction mixture to pH ~4 by the dropwise addition of concentrated hydrochloric acid (HCl) with vigorous stirring.
-
A thick white precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-fluoroquinazoline-2,4(1H,3H)-dione.
Protocol 2: Synthesis of this compound
Based on the procedure reported by Rewcastle et al. and subsequent crystallographic studies.[2][9]
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (15 mL) to concentrated sulfuric acid (15 mL) in a flask cooled in an ice/salt bath. Keep the temperature below 10 °C.
-
To this cold, stirred nitrating mixture, add the previously synthesized 7-fluoroquinazoline-2,4(1H,3H)-dione (5.0 g, 27.8 mmol) in small portions over 30-45 minutes. CRITICAL: Monitor the internal temperature and ensure it does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.
-
In a large beaker (2 L), prepare a mixture of crushed ice and water (~500 g).
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.
-
A pale yellow precipitate will form. Allow the slurry to stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the product under vacuum. For higher purity, recrystallize from glacial acetic acid.[2]
Summary of Key Parameters
| Step | Reaction | Key Reagents | Temperature | Typical Yield | Purity (Crude) |
| 1 | Cyclization | 2-Amino-4-fluorobenzoic acid, NaOCN | Room Temp -> Reflux | ~80-85% | >90% |
| 2 | Nitration | 7-Fluoroquinazoline-2,4(1H,3H)-dione, H₂SO₄, fuming HNO₃ | 0 - 10 °C | ~85-95% | >95% |
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, a critical intermediate in pharmaceutical development.[1][2] We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to diagnose and resolve common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway for this compound?
A1: The synthesis is typically approached via a two-step sequence starting from 2-amino-4-fluorobenzoic acid. The key decision is the order of operations: (1) Cyclization followed by Nitration, or (2) Nitration followed by Cyclization.
-
Route A (Recommended): Cyclization then Nitration. This is often the preferred route. It begins with the formation of the quinazolinedione core, 7-fluoroquinazoline-2,4(1H,3H)-dione, which is then nitrated to yield the final product.[3] This pathway generally offers better control and avoids handling highly energetic nitro-anthranilic acid derivatives directly.
-
Route B: Nitration then Cyclization. This route involves first nitrating 2-amino-4-fluorobenzoic acid to get 2-amino-4-fluoro-5-nitrobenzoic acid, followed by cyclization. While feasible, the initial nitration can be challenging to control, potentially leading to isomer formation and lower yields.
Below is a workflow illustrating these two primary synthetic routes.
Q2: My overall yield is consistently low. What are the first things to check?
A2: Low yields in heterocyclic synthesis are common and can originate from multiple factors.[4][5] A systematic check is the most effective troubleshooting approach:
-
Purity of Reagents and Solvents : Impurities in starting materials or solvents can introduce side reactions. Ensure 2-amino-4-fluorobenzoic acid is of high purity and that all solvents are anhydrous where required.
-
Atmospheric Control : Many organic reactions are sensitive to moisture and oxygen. While this specific synthesis is not extremely sensitive, using an inert atmosphere (Nitrogen or Argon) is good practice, especially during the cyclization step if it involves sensitive intermediates.
-
Reaction Monitoring : Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This helps identify the optimal endpoint and prevents product degradation from prolonged heating.[1]
-
Thermal Control : Both nitration and cyclization steps have critical temperature requirements. Ensure your reaction is maintained at the optimal temperature with efficient stirring to ensure homogenous heat distribution.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, focusing on the recommended Route A: Cyclization then Nitration .
| Problem / Symptom | Potential Cause | Scientific Rationale & Recommended Solution |
| 1. Incomplete Cyclization (Significant starting material remains after Step 1A) | Insufficient Temperature or Reaction Time: The cyclization of 2-amino-4-fluorobenzoic acid with urea requires high temperatures to facilitate the elimination of ammonia and subsequent ring closure. | Solution: The reaction is often performed in molten urea, which acts as both a reagent and a solvent.[6][7] Ensure the temperature is maintained at or above the melting point of urea (133-135°C), typically in the 140-180°C range. Monitor by TLC until the starting anthranilic acid spot disappears. An alternative method involves using sodium cyanate (NaOCN) in an aqueous acidic medium to form the ureido intermediate, followed by ring closure induced by heating with acid or base.[3] |
| 2. Low Yield in Nitration (Step 2A results in a complex mixture or significant starting material) | Suboptimal Nitrating Conditions: The nitrating mixture (HNO₃/H₂SO₄) is highly reactive. Incorrect temperature control or addition rate can lead to decomposition or incomplete reaction. | Solution: The reaction is highly exothermic. Pre-cool the concentrated H₂SO₄ to 0°C before slowly adding the 7-fluoroquinazoline-2,4(1H,3H)-dione. Maintain this temperature while adding the fuming HNO₃ dropwise. After addition, allow the reaction to warm slowly to room temperature or gently heat as required (e.g., 50-100°C for a specified time) while monitoring closely with TLC.[2] |
| 3. Formation of Isomers (Product contains impurities of the same mass, particularly the 8-nitro isomer) | Lack of Regioselectivity: Electrophilic aromatic substitution (nitration) is directed by existing substituents. The amide and fluoro groups on the quinazolinedione ring direct the incoming nitro group. While the 6-position is electronically favored, some substitution at the 8-position can occur. | Solution: To minimize isomer formation, maintain a low reaction temperature during the addition of the nitrating agent. Purification is key. A reported method for purifying the desired 6-nitro isomer involves repetitive washing or "scrubbing" with methanol.[8] The desired 7-fluoro-6-nitro isomer is often less soluble in methanol than the 8-nitro byproduct, allowing for its isolation via filtration. |
| 4. Product Decomposition/Tarring (Reaction mixture turns dark brown/black, yielding intractable material) | Excessive Temperature or Time: High temperatures, especially in the presence of strong acids like H₂SO₄ and HNO₃, can cause decomposition of the aromatic system. Prolonged heating during the urea melt cyclization can also lead to polymerization or degradation. | Solution: Strictly control the temperature using an oil bath and a thermocouple. For nitration, add reagents slowly at 0°C. For cyclization, find the minimum temperature required for a reasonable reaction rate. Use TLC/LC-MS to determine when the reaction is complete to avoid unnecessary heating. |
| 5. Difficult Purification (Final product is poorly soluble and hard to recrystallize) | Inherent Properties of the Compound: Heterocyclic compounds with multiple polar functional groups (dione, nitro group) often have high melting points and low solubility in common organic solvents. | Solution: Avoid traditional recrystallization from common solvents like ethanol or ethyl acetate if solubility is poor. Instead, use trituration/washing. Suspend the crude solid in a solvent like hot acetic acid, methanol, or water, stir vigorously, and then filter.[2][8] This process washes away more soluble impurities. The methanol wash is particularly effective for removing isomeric impurities.[8] |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione (Intermediate)
This protocol is adapted from established procedures for quinazolinedione synthesis.[3]
-
To a suspension of 2-amino-4-fluorobenzoic acid (10.0 g, 0.0645 mol) in water (200 mL), add acetic acid (8 mL).
-
Prepare a solution of sodium cyanate (NaOCN) (10.5 g, 0.161 mol) in water (80 mL).
-
Under vigorous mechanical stirring, add the NaOCN solution dropwise to the benzoic acid suspension.
-
Stir the resulting mixture at room temperature for 30-60 minutes. An intermediate precipitate should form.
-
Add a solution of sodium hydroxide (NaOH) (48 g, 1.2 mol) in water (100 mL) in small portions, ensuring the temperature does not rise excessively.
-
Once the addition is complete and the mixture has cooled, slowly add concentrated HCl dropwise until the pH reaches ~4. This will cause strong foaming as CO₂ is released.
-
The precipitate, 7-fluoroquinazoline-2,4(1H,3H)-dione, will form.
-
Collect the solid by filtration, wash thoroughly with water, and air-dry. The typical yield is over 80%. This product is often pure enough for the next step without further purification.
Protocol 2: Nitration to this compound
This protocol is based on standard nitration procedures for quinazolinones.[2]
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (H₂SO₄) (25 mL).
-
Slowly and portion-wise, add the 7-fluoroquinazoline-2,4(1H,3H)-dione (9.0 g, 0.05 mol) from the previous step. Stir until fully dissolved.
-
While maintaining the temperature at 0-5°C, add fuming nitric acid (HNO₃) (25 mL) dropwise using an addition funnel. Caution: Highly exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the mixture to 100°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a large volume of crushed ice (~500 g).
-
A yellow precipitate of the crude product will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration and wash extensively with cold water until the filtrate is neutral (pH ~7).
Protocol 3: Purification by Methanol Scrubbing
This protocol is designed to remove the more soluble 8-nitro isomer.[8]
-
Transfer the crude, water-washed product to a flask.
-
Add methanol (approx. 5-10 mL per gram of crude product).
-
Heat the suspension to reflux with vigorous stirring for 30-60 minutes.
-
Cool the mixture to room temperature and then further in an ice bath.
-
Filter the solid, washing the filter cake with a small amount of cold methanol.
-
Dry the resulting solid under vacuum. This process can be repeated if isomeric purity is not yet sufficient (as determined by ¹H NMR or LC-MS).
Troubleshooting Logic Flow
For persistent issues with low yield, follow this diagnostic workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during synthesis.
Foundational Principles: Why This Reaction Works
The successful substitution on this compound hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction is not feasible on typical, unactivated aromatic rings.[1] However, the quinazolinedione substrate is specifically engineered for this transformation.
-
Electronic Activation: The reaction's viability is driven by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] In this molecule, the fluorine at the C7 position is activated by the potent nitro group (-NO₂) at the C6 position (para), which makes the target carbon atom highly electrophilic and susceptible to nucleophilic attack.[4][5]
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[3] A nucleophile first attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is effectively delocalized across the aromatic ring and onto the nitro group, which is critical for its stabilization.[1][3] In the final step, the fluoride ion is expelled, and the aromaticity of the ring is restored to yield the substituted product.
// Nodes sub [label="7-Fluoro-6-nitroquinazoline-\n2,4(1H,3H)-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Nucleophile\n(Nu:⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mc [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="7-Substituted-6-nitroquinazoline-\n2,4(1H,3H)-dione", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lg [label="Fluoride Ion\n(F⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges sub -> mc [label="+ Nu:⁻\n(Addition)"]; nuc -> mc [style=invis]; mc -> prod [label="- F⁻\n(Elimination)"]; mc -> lg [style=invis]; } Caption: The Addition-Elimination mechanism of SNAr.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired product, or I'm only recovering starting material. What are the likely causes and how can I address them?
A: Low or no yield is the most common issue and can stem from several factors. A systematic approach is best for troubleshooting.[2]
-
Nucleophile Reactivity: The nucleophile may not be potent enough under the chosen conditions.
-
Causality: The nucleophilicity of your reagent is paramount. For example, an aromatic amine is significantly less nucleophilic than an aliphatic amine. Alcohols and thiols require deprotonation by a suitable base to become effective nucleophiles (alkoxides and thiolates).
-
Solution:
-
For Amine Nucleophiles: If using a weakly nucleophilic amine, consider increasing the reaction temperature or using a catalyst.[2]
-
For Alcohols/Thiols: Ensure you are using at least one full equivalent of a strong enough base to deprotonate the nucleophile. A pKa mismatch (i.e., the conjugate acid of the base is stronger than the nucleophile) will result in an incomplete deprotonation.
-
Check Reagent Quality: Ensure your nucleophile has not degraded during storage.
-
-
-
Improper Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Causality: Polar aprotic solvents like DMF, DMSO, or NMP are ideal.[4] They can dissolve the reactants and stabilize the charged Meisenheimer complex.[4] Polar protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity.[6][7]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO. Ensure the solvent is dry, as water can act as a competing nucleophile, especially at higher temperatures.
-
-
Inadequate Base: The choice and amount of base are crucial, especially when using amine or thiol nucleophiles.
-
Causality: A base is needed to neutralize the hydrofluoric acid (HF) generated during the substitution with an amine, or to deprotonate a thiol/alcohol nucleophile.[4] If the generated acid is not scavenged, it will protonate the amine nucleophile, rendering it inactive.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) when reacting with amines. For thiols or alcohols, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be necessary. Use at least 1.1 equivalents for deprotonation or scavenging.
-
-
Sub-Optimal Temperature: The reaction may be kinetically slow at room temperature.
-
Causality: All reactions have an activation energy barrier that must be overcome. While the substrate is highly activated, a weak nucleophile may still require thermal energy to react at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 20°C increments (e.g., from room temperature to 40°C, then 60°C), monitoring the reaction progress by TLC or LC-MS at each stage to check for product formation and decomposition.
-
// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the nucleophile potent enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1_yes [label="Proceed to next check", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1_no [label="Increase temperature or\nuse a stronger nucleophile.\nEnsure deprotonation for R-OH/R-SH.", fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Is the solvent a polar\naprotic type (DMF, DMSO)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2_yes [label="Proceed to next check", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2_no [label="Switch to anhydrous DMF or DMSO.\nAvoid protic solvents like ethanol.", fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Is an appropriate base being used\n(if required)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3_yes [label="Reaction may be complete.\nCheck work-up procedure.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3_no [label="Add non-nucleophilic base (DIPEA)\nfor amine nucleophiles.\nUse K₂CO₃ or NaH for R-OH/R-SH.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> q1; q1 -> sol1_no [label=" No "]; q1 -> sol1_yes [label=" Yes "]; sol1_yes -> q2; q2 -> sol2_no [label=" No "]; q2 -> sol2_yes [label=" Yes "]; sol2_yes -> q3; q3 -> sol3_no [label=" No "]; q3 -> sol3_yes [label=" Yes "]; } Caption: Decision tree for troubleshooting low reaction yield.
Issue 2: Formation of Multiple Products or Side Reactions
Q: My reaction mixture shows multiple spots on TLC/peaks in LC-MS, and the desired product is not clean. What side reactions could be occurring?
A: While the C7 position is highly activated, side reactions can occur under certain conditions.
-
Reaction at N-H Positions: The quinazolinedione ring has two acidic N-H protons.
-
Causality: In the presence of a very strong base (e.g., NaH) and an electrophilic reagent, alkylation or other modifications can occur at the N1 or N3 positions. This is less common with nucleophilic substitution but can happen if, for example, your nucleophile is part of a molecule that also contains an electrophilic center.
-
Solution: Use a milder base like K₂CO₃ or an organic amine base (DIPEA) that is less likely to deprotonate the ring nitrogens. If N-H reactivity is a persistent issue, consider protecting these positions prior to the SNAr reaction, though this adds steps to the synthesis.
-
-
Dimerization or Polymerization: This can occur if the nucleophile is bifunctional.
-
Causality: If your nucleophile has two reactive sites (e.g., ethylenediamine), it can potentially react with two molecules of the quinazolinedione, leading to dimers or oligomers.[8]
-
Solution: Use a large excess of the bifunctional nucleophile to favor the mono-substitution product. Alternatively, protect one of the nucleophilic sites before the reaction and deprotect it afterward. Running the reaction at a lower concentration (higher dilution) can also reduce the probability of intermolecular side reactions.[8]
-
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Causality: High temperatures or excessively harsh basic/acidic conditions can lead to the decomposition of complex organic molecules. Nitroarenes in particular can be sensitive.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat. Ensure the work-up procedure is neutral or mildly acidic/basic to prevent degradation during extraction and purification.
-
Frequently Asked Questions (FAQs)
Q1: Why is fluorine used as the leaving group instead of chlorine or bromine? A1: In nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I.[3] This is the opposite of SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring.[9] The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to attack, accelerating this first step.
Q2: Can I use microwave irradiation to speed up the reaction? A2: Yes, microwave-assisted synthesis is often used for quinazoline chemistry to reduce reaction times and increase yields.[10][11] It can be particularly effective for reactions that are sluggish under conventional heating. However, it requires careful optimization of temperature and time to avoid decomposition.
Q3: My product is poorly soluble. What is the best way to purify it? A3: Poor solubility is a common challenge with planar, heterocyclic compounds.[8] If the product precipitates from the reaction mixture upon cooling, you may be able to isolate it by simple filtration, followed by washing with a suitable solvent (like diethyl ether or cold ethanol) to remove soluble impurities. If column chromatography is necessary, try using a stronger, more polar eluent system or a different stationary phase. Trituration or recrystallization from a high-boiling-point solvent (like DMF or acetic acid) might also be effective.[12]
Q4: Do I need to run this reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A4: While not always strictly necessary, running the reaction under an inert atmosphere is good practice.[8] It prevents potential side reactions with oxygen or moisture, especially if you are using sensitive reagents like strong bases (e.g., NaH) or nucleophiles that can be easily oxidized.
Standard Experimental Protocol
This protocol provides a general starting point for the substitution with a primary or secondary amine. Conditions should be optimized for each specific nucleophile.
// Nodes setup [label="1. Reagent Setup\n- Dissolve quinazolinedione in DMF.\n- Add base (DIPEA)."]; addition [label="2. Nucleophile Addition\n- Add amine nucleophile dropwise at 0°C."]; reaction [label="3. Reaction\n- Warm to RT or heat as needed.\n- Monitor by TLC/LC-MS."]; workup [label="4. Aqueous Work-up\n- Pour into ice-water.\n- Collect precipitate or extract with EtOAc."]; purify [label="5. Purification\n- Wash solid with Et₂O/H₂O.\n- Recrystallize or perform column chromatography."]; analysis [label="6. Analysis\n- Confirm structure by ¹H NMR, ¹³C NMR, MS."];
// Edges setup -> addition; addition -> reaction; reaction -> workup; workup -> purify; purify -> analysis; } Caption: General experimental workflow for SNAr.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration). Stir until the solid is fully or mostly dissolved. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.).
-
Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add the amine nucleophile (1.1-1.2 eq.) dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by taking small aliquots and analyzing by TLC or LC-MS every 1-2 hours. If no significant progress is observed after 4 hours, gradually heat the reaction to 50-80°C.
-
Work-up: Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-water with stirring.
-
Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration. Wash the solid sequentially with water and then a non-polar solvent like diethyl ether or hexane to remove residual DMF and impurities.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by flash column chromatography.
-
Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary Tables
Table 1: Recommended Solvents for SNAr
| Solvent | Type | Boiling Point (°C) | Key Advantages |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent dissolving power for polar reactants.[4] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point allows for higher reaction temperatures.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Good alternative to DMF/DMSO with high thermal stability.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Lower boiling point, easier to remove under vacuum. |
Table 2: Common Nucleophiles and Bases
| Nucleophile Class | Example | Recommended Base | Typical Temperature |
| Aliphatic Amines | Piperidine, Morpholine | DIPEA, TEA | Room Temp to 60°C |
| Aromatic Amines | Aniline | DIPEA, TEA | 60°C to 120°C |
| Thiols | Thiophenol | K₂CO₃, NaH | Room Temp to 80°C |
| Alcohols/Phenols | Methanol, Phenol | NaH, K₂CO₃ | Room Temp to 100°C |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one|CAS 162012-69-3 [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinazoline Derivatives: The Strategic Role of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione in Drug Discovery
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a framework that has given rise to a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] This guide provides a comparative analysis of various quinazoline derivatives, with a special focus on the strategic importance of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione as a key building block in the synthesis of potent kinase inhibitors. We will delve into the structure-activity relationships, comparative biological data, and the experimental rationale behind the synthesis and evaluation of these compounds.
The Quinazoline Core: A Foundation for Potent Therapeutics
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for drug design. Its rigid structure and the potential for substitution at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of several FDA-approved drugs, particularly in the realm of oncology, that target key signaling pathways involved in cancer progression.[3][4]
This compound: A Key Intermediate for Kinase Inhibitors
While not typically evaluated for its own biological activity, this compound is a crucial intermediate in the synthesis of highly potent quinazoline derivatives.[5] Its strategic importance lies in the presence of the fluoro and nitro groups at the 7 and 6 positions, respectively. These electron-withdrawing groups activate the quinazoline core for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various pharmacophores that can enhance target binding and biological activity.
The synthesis of this key intermediate itself is a multi-step process, often starting from appropriately substituted anthranilic acids. The presence of the fluorine atom is particularly noteworthy as it can enhance binding affinity to target proteins and improve metabolic stability.
Comparative Analysis of Quinazoline Derivatives
The true measure of this compound's utility is in the biological activity of the compounds derived from it. Here, we compare the performance of these derivatives against other notable quinazoline compounds, focusing on their anticancer and antimicrobial properties.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant number of quinazoline derivatives owe their anticancer effects to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[6]
Quinazoline-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling that leads to tumor growth.[7] The following table presents a comparison of the in vitro anticancer activity of various quinazoline derivatives, including those that can be synthesized from this compound.
| Compound/Drug | Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy) | A549 (Lung) | 15.59 | [1] |
| Erlotinib | 4-((3-ethynylphenyl)amino)-6,7-bis(2-methoxyethoxy) | A431 (Skin) | 0.08 | [8] |
| Lapatinib | 4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | MCF-7 (Breast) | - | [1] |
| Derivative 1 | 6-arylureido-4-anilino | A549 (Lung) | 2.25 | [9] |
| Derivative 2 | 6-arylureido-4-anilino | HT-29 (Colon) | 1.72 | [9] |
| Derivative 3 | Quinazolinone-Amino Acid Hybrid | MDA-MBA-231 (Breast) | 0.43 | [10] |
Data Interpretation: The IC50 values clearly demonstrate the potent anticancer activity of various substituted quinazolines. The data highlights how modifications to the quinazoline scaffold, often enabled by versatile intermediates like this compound, can lead to compounds with nanomolar to low micromolar efficacy against different cancer cell lines. For instance, the addition of ureido and amino acid moieties can significantly enhance the cytotoxic effects.
Antimicrobial Activity
Beyond their anticancer properties, quinazoline derivatives have also shown promising activity against a range of microbial pathogens.[11] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[12] The following table summarizes the minimum inhibitory concentration (MIC) values for selected quinazoline derivatives against various bacterial strains.
| Compound | Substitutions | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Derivative 4 | 3-benzyl-2-(4-chlorophenyl) | 25.6 | 25.1 | [12] |
| Derivative 5 | Imidazo[1,2-c]quinazoline | 4-8 | 4-8 | [13] |
| Derivative 6 | Benzimidazo[1,2-c]quinazoline | 4-8 | 4-8 | [13] |
| Derivative 7 | Pyrrolidine and 4-nitro phenyl | - | - | [14] |
Data Interpretation: The MIC values indicate that quinazoline derivatives can be effective antibacterial agents against both Gram-positive and Gram-negative bacteria. The fusion of other heterocyclic rings, such as imidazole and benzimidazole, to the quinazoline core can lead to potent antimicrobial activity.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols used for the synthesis and biological evaluation of these compounds.
General Synthesis of Quinazoline Derivatives from this compound
The following is a representative, multi-step synthesis illustrating how this compound can be utilized to generate more complex and biologically active derivatives.
Caption: General synthetic workflow starting from this compound.
Step-by-Step Protocol:
-
Chlorination: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF), to convert the 4-oxo group to a more reactive 4-chloro group, yielding 4-chloro-7-fluoro-6-nitroquinazoline.[15]
-
Nucleophilic Aromatic Substitution: The resulting 4-chloro derivative is then reacted with a desired amine (Ar-NH2) in a suitable solvent like isopropanol or acetonitrile. This step introduces the key side chain at the 4-position, which is crucial for binding to the target protein.
-
Reduction of the Nitro Group: The nitro group at the 6-position is reduced to an amino group using reducing agents like iron powder in the presence of ammonium chloride or stannous chloride.[9][16] This amino group can then be further functionalized.
-
Further Functionalization: The newly formed amino group can undergo various reactions, such as acylation or coupling with other moieties, to introduce additional diversity and potentially enhance biological activity.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: EGFR Signaling Pathway Inhibition
The efficacy of many quinazoline-based anticancer agents stems from their ability to disrupt the EGFR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for quinazoline inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately lead to cell proliferation, survival, and angiogenesis.[18][19] Quinazoline inhibitors compete with ATP for the binding site in the EGFR kinase domain, thereby blocking its activation and halting these downstream signals.[7]
Conclusion
The quinazoline scaffold remains a highly fruitful area of research in medicinal chemistry. The strategic design and synthesis of novel derivatives continue to yield compounds with potent and selective biological activities. This compound exemplifies the importance of well-designed synthetic intermediates in facilitating the exploration of chemical space and the development of next-generation therapeutics. The comparative data presented in this guide underscores the remarkable potential of quinazoline derivatives as anticancer and antimicrobial agents, with ongoing research poised to uncover even more of their therapeutic applications.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. scilit.com [scilit.com]
- 4. 2-氟-5-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. WO2010017387A2 - Lapatinib intermediates - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. nbinno.com [nbinno.com]
- 14. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Cell-Based Activity of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
This guide provides a comprehensive comparative analysis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, a heterocyclic compound with significant potential in drug discovery. Drawing upon the extensive research into the quinazoline scaffold, this document outlines the projected biological activities of this specific derivative, details robust methodologies for its evaluation in cell-based assays, and positions its potential efficacy against established compounds.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Derivatives of quinazoline and its oxidized form, quinazolinone, exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and afatinib, are quinazoline derivatives that function as potent tyrosine kinase inhibitors.[4][5] The versatility of the quinazoline ring system allows for substitutions that can fine-tune its biological activity, making it a focal point of contemporary drug development efforts.
The subject of this guide, this compound, is a quinazolinedione derivative featuring two key substitutions: a nitro group at the 6-position and a fluorine atom at the 7-position. These modifications are not arbitrary; they are strategically placed to potentially enhance the compound's interaction with biological targets. The 6-nitro substitution is a common feature in quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, while fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[6][7] This compound is recognized as a valuable intermediate in the synthesis of multi-targeted kinase inhibitors, including those targeting Raf kinase.[8]
Given its structural features, this compound is hypothesized to act as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer. This guide will, therefore, focus on evaluating its anticancer potential through a series of well-defined cell-based assays, comparing its performance against relevant benchmark compounds.
Postulated Mechanism of Action: Targeting Cellular Signaling Pathways
The biological activity of quinazoline derivatives is intrinsically linked to their ability to interfere with cellular signaling pathways. Based on the extensive literature for structurally related compounds, we can postulate the likely mechanism of action for this compound.
The presence of the quinazoline-2,4(1H,3H)-dione core, coupled with the electron-withdrawing nitro and fluoro groups, suggests a strong potential for targeting the ATP-binding pocket of protein kinases.[5] Specifically, the 6-nitroquinazoline scaffold has been identified as a key pharmacophore for EGFR inhibition.[6][9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Therefore, the primary hypothesized mechanism of action for this compound is the inhibition of EGFR and potentially other related kinases. This inhibition would lead to the arrest of the cell cycle and the induction of apoptosis (programmed cell death) in cancer cells dependent on these signaling pathways.
Caption: Hypothesized mechanism of this compound targeting the EGFR signaling pathway.
Comparative Cell-Based Assays: A Framework for Evaluation
To rigorously assess the biological activity of this compound, a panel of cell-based assays is proposed. These assays will quantify its cytotoxic and cytostatic effects and provide insights into its mechanism of action. For a robust comparison, its performance should be benchmarked against established kinase inhibitors, such as Gefitinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor), as well as a non-specific cytotoxic agent like Doxorubicin .
Table 1: Proposed Compounds for Comparative Analysis
| Compound | Class | Primary Target(s) | Rationale for Inclusion |
| This compound | Quinazolinedione Derivative (Test Article) | Hypothesized: EGFR/Kinases | To determine its novel biological activity. |
| Gefitinib | Quinazoline Derivative (Positive Control) | EGFR | Direct comparison with a clinically relevant EGFR inhibitor. |
| Sorafenib | Multi-kinase Inhibitor (Positive Control) | RAF, VEGFR, PDGFR | To assess broader kinase inhibitory activity. |
| Doxorubicin | Anthracycline (Positive Control) | DNA Intercalation | To compare with a standard chemotherapeutic agent. |
| DMSO (0.1%) | Vehicle Control | None | To control for solvent effects. |
Experimental Protocols
The following are detailed protocols for the recommended cell-based assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Lines:
-
A549 (Non-Small Cell Lung Cancer): High EGFR expression.
-
MCF-7 (Breast Cancer): Hormone-dependent, moderate EGFR expression.
-
HCT116 (Colon Cancer): KRAS mutant, may show resistance to EGFR inhibitors.
-
WI-38 (Normal Human Fibroblasts): To assess cytotoxicity against non-cancerous cells.[6]
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound, Gefitinib, Sorafenib, Doxorubicin) in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Replace the existing medium with the medium containing the test compounds or vehicle control (0.1% DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression.
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle will be quantified. A compound that causes cell cycle arrest at the G2/M phase, as has been seen with other 6-nitroquinazoline derivatives, would be of particular interest.[6]
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells in 6-well plates with the test compounds at their IC₅₀ concentrations for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Presentation and Interpretation
The quantitative data from these assays should be tabulated for clear comparison.
Table 2: Hypothetical Comparative IC₅₀ Values (µM) from MTT Assay
| Compound | A549 (High EGFR) | MCF-7 (Moderate EGFR) | HCT116 (KRAS Mutant) | WI-38 (Normal) | Selectivity Index (WI-38 / A549) |
| This compound | Expected: 1-10 | Expected: 5-25 | Expected: >50 | Expected: >50 | Expected: >5 |
| Gefitinib | 0.5 | 10 | >100 | >100 | >200 |
| Sorafenib | 5 | 8 | 6 | 15 | 3 |
| Doxorubicin | 0.1 | 0.2 | 0.15 | 0.5 | 5 |
A higher selectivity index indicates a greater therapeutic window, with more potent effects on cancer cells than on normal cells.
Caption: Workflow for the cell-based evaluation of this compound.
Conclusion and Future Directions
This guide provides a scientifically grounded framework for investigating the cell-based activity of this compound. By leveraging the extensive knowledge of the quinazoline scaffold, we hypothesize that this compound will exhibit anticancer properties, likely through the inhibition of protein kinases such as EGFR. The proposed panel of cell-based assays, with direct comparisons to clinically relevant drugs, will provide a robust evaluation of its potency, selectivity, and mechanism of action.
Favorable results from these initial assays—specifically, potent cytotoxicity against EGFR-driven cancer cells, a high selectivity index, and the induction of cell cycle arrest and apoptosis—would warrant further investigation. Subsequent studies could include in vitro kinase inhibition assays to confirm its direct molecular target(s) and in vivo studies in xenograft models to assess its therapeutic efficacy in a physiological context. The systematic approach outlined herein will enable a thorough and objective assessment of this compound's potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. geneonline.com [geneonline.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Evaluation of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione Derivatives
This guide provides a comprehensive framework for the biological evaluation of 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione derivatives, a promising, yet underexplored, class of compounds. Given the nascent stage of research into this specific scaffold, this document serves as both a review of the therapeutic potential inferred from related quinazoline structures and a practical guide for researchers aiming to pioneer the investigation of these novel derivatives. We will delve into the rationale behind their design, propose detailed experimental protocols for assessing their anticancer and antimicrobial activities, and offer a comparative analysis with established therapeutic agents.
Introduction: The Quinazoline Scaffold as a "Privileged Structure"
The quinazoline core is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a variety of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, particularly in oncology.[2][3] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4]
The this compound scaffold is of particular interest due to the electronic properties imparted by its substituents. The presence of a fluorine atom at the 7-position and a nitro group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation, particularly with fluorine, is a common strategy in drug design to enhance metabolic stability and binding affinity.[5] The nitro group, an electron-withdrawing moiety, can also modulate the molecule's reactivity and interactions with biological targets.[6][7] While the parent compound, 7-fluoro-6-nitroquinazolin-4(3H)-one, is known as a key intermediate in the synthesis of kinase inhibitors, a systematic evaluation of its 2,4-dione derivatives is lacking.[8][9]
This guide will, therefore, provide a roadmap for the systematic biological evaluation of this novel class of compounds, with a focus on their potential as anticancer and antimicrobial agents.
Rationale for Biological Evaluation
The decision to evaluate this compound derivatives for anticancer and antimicrobial activities is based on extensive structure-activity relationship (SAR) studies of related quinazoline compounds.
Anticancer Potential: Targeting Kinase Signaling Pathways
Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][10] The quinazoline scaffold is a key component of several approved EGFR inhibitors, such as gefitinib and erlotinib. SAR studies have shown that substitutions on the quinazoline ring are crucial for activity. For instance, 6-nitro-4-substituted quinazolines have been synthesized and evaluated as EGFR inhibitors, with some derivatives showing potent cytotoxicity against colon and lung cancer cell lines.[7][11] The introduction of a fluorine atom can further enhance the binding affinity to the ATP-binding pocket of kinases.[5]
Therefore, it is hypothesized that this compound derivatives may act as potent kinase inhibitors, making them promising candidates for anticancer drug discovery.
Signaling Pathway: Hypothesized EGFR Inhibition by Quinazoline Derivatives
Caption: Hypothesized mechanism of EGFR inhibition by this compound derivatives.
Antimicrobial Potential
The quinazoline scaffold has also been identified in compounds with significant antimicrobial activity.[12][13] SAR studies have indicated that substitutions at various positions of the quinazoline ring can modulate their antibacterial and antifungal properties.[1] The presence of halogen and nitro groups has been associated with enhanced antimicrobial efficacy in various heterocyclic compounds. Therefore, a systematic screening of this compound derivatives against a panel of pathogenic bacteria and fungi is warranted.
Experimental Section: A Step-by-Step Guide
This section provides detailed protocols for the synthesis and biological evaluation of the title compounds.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a multi-step process starting from commercially available materials. The general synthetic route is outlined below. Further derivatization at the N1 and N3 positions can be accomplished using standard alkylation or arylation reactions to generate a library of derivatives for biological screening.
Workflow: Synthesis of this compound Derivatives
Caption: General synthetic workflow for the preparation of this compound derivatives.
In Vitro Anticancer Activity Evaluation
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like MRC-5 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test derivatives and a positive control (e.g., Doxorubicin or a relevant kinase inhibitor like Gefitinib) in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Anticancer Activity
The results of the in vitro anticancer screening should be presented in a clear and comparative manner.
| Compound | Cancer Cell Line | IC50 (µM) ± SD | Selectivity Index (SI) |
| Derivative 1 | MCF-7 (Breast) | Experimental Data | Calculated Data |
| A549 (Lung) | Experimental Data | ||
| HCT116 (Colon) | Experimental Data | ||
| Derivative 2 | MCF-7 (Breast) | Experimental Data | Calculated Data |
| A549 (Lung) | Experimental Data | ||
| HCT116 (Colon) | Experimental Data | ||
| Doxorubicin | MCF-7 (Breast) | Experimental Data | Calculated Data |
| A549 (Lung) | Experimental Data | ||
| HCT116 (Colon) | Experimental Data | ||
| Gefitinib | A549 (Lung) | Experimental Data | Calculated Data |
SI = IC50 in normal cell line (e.g., MRC-5) / IC50 in cancer cell line
In Vitro Antimicrobial Activity Evaluation
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Use a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). Prepare a standardized inoculum of each microorganism (approximately 5 × 10⁵ CFU/mL).
-
Compound Dilution: Serially dilute the test compounds and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Comparative Antimicrobial Activity
Summarize the antimicrobial activity data in a table for easy comparison.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | |
| Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin | Experimental Data | Experimental Data | N/A |
| Fluconazole | N/A | N/A | Experimental Data |
Comparative Analysis and Future Directions
The data generated from these assays will provide a preliminary biological profile of the this compound derivatives. A thorough comparison with standard drugs will be crucial to identify promising lead compounds. Derivatives exhibiting potent and selective anticancer activity should be further investigated for their mechanism of action, for instance, through kinase inhibition assays. For compounds with significant antimicrobial activity, further studies could include time-kill kinetics and resistance development assays.
The structure-activity relationships derived from the initial screening will be invaluable for the rational design of second-generation derivatives with improved potency and pharmacokinetic properties. The modular nature of the synthesis allows for extensive exploration of the chemical space around this novel scaffold.
Conclusion
The this compound scaffold represents an exciting and largely unexplored area for the discovery of new therapeutic agents. While direct experimental data on these specific derivatives is currently limited, the well-established biological activities of the broader quinazoline class provide a strong rationale for their investigation. This guide offers a comprehensive and scientifically rigorous framework for researchers to undertake the biological evaluation of these compounds. By following the detailed protocols and comparative analysis outlined herein, the scientific community can begin to unlock the therapeutic potential of this promising new class of molecules.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Fluoro-6-nitroquinazolin-4(3H)-one | CymitQuimica [cymitquimica.com]
- 9. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rphsonline.com [rphsonline.com]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Novel EGFR Inhibitors Derived from a 6-Nitroquinazoline Scaffold
For researchers in oncology and drug development, the quinazoline scaffold represents a cornerstone in the design of potent enzyme inhibitors, particularly against receptor tyrosine kinases (RTKs). This guide provides an in-depth comparison of the efficacy of novel inhibitors derived from a 6-nitroquinazoline framework, with a specific focus on their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors. While the compound 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione is a key synthetic intermediate in the generation of various kinase inhibitors, this guide will focus on the biological activity of closely related 6-nitro-4-substituted quinazoline derivatives , for which there is robust public data, allowing for a comprehensive comparative analysis against established benchmarks.
The dysregulation of the EGFR signaling pathway is a well-documented driver of tumorigenesis in several cancers, most notably in non-small cell lung cancer (NSCLC). This has led to the successful development of EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, which have become standard-of-care treatments.[1][2] The constant challenge of acquired resistance, however, necessitates the development of new generations of inhibitors with improved efficacy and alternative binding modes. The compounds discussed herein represent a promising new series of 6-nitroquinazoline derivatives with potent anti-EGFR and cytotoxic activities.[3][4]
Comparative Efficacy of 6-Nitroquinazoline Derivatives
The following table summarizes the in vitro efficacy of selected novel 6-nitro-4-substituted quinazoline derivatives against wild-type EGFR (EGFRwt). For a robust comparison, the performance of the well-established EGFR inhibitors, Gefitinib and Erlotinib, are included as benchmarks.
| Compound ID | Structure | EGFR IC₅₀ (µM)[3] |
| 6c | 4-((4-acetylphenyl)amino)-6-nitroquinazoline | 0.0131 |
| 9f | 4-((4-(1-hydrazonoethyl)phenyl)amino)-6-nitroquinazoline | 0.0185 |
| 9e | 4-((4-(1-semicarbazonoethyl)phenyl)amino)-6-nitroquinazoline | 0.0267 |
| 6a | 4-((4-aminophenyl)amino)-6-nitroquinazoline | 0.0319 |
| 6b | 4-((4-hydroxyphenyl)amino)-6-nitroquinazoline | 0.0342 |
| Gefitinib | Benchmark | 0.026 - 0.037 [1] |
| Erlotinib | Benchmark | 0.002 [2][5] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the EGFR enzyme by 50%. Lower values indicate greater potency.
As the data indicates, several of the novel 6-nitroquinazoline derivatives exhibit remarkable potency against EGFR. Notably, compound 6c demonstrates an IC₅₀ value of 0.0131 µM, surpassing the potency of Gefitinib and showing comparable efficacy to Erlotinib in this assay.[3] The strong performance of these derivatives underscores the potential of the 6-nitroquinazoline scaffold for developing next-generation EGFR inhibitors.
Cytotoxicity in Cancer Cell Lines
Beyond enzymatic inhibition, the true therapeutic potential of a compound lies in its ability to induce cell death in cancer cells. The cytotoxic effects of the most promising 6-nitroquinazoline derivatives were evaluated against two human cancer cell lines: HCT-116 (colon cancer) and A549 (non-small cell lung cancer).
| Compound ID | HCT-116 IC₅₀ (µM)[3] | A549 IC₅₀ (µM)[3] |
| 6c | 1.23 | 1.56 |
| 9f | 2.11 | 2.45 |
| 9e | 3.45 | 3.87 |
| Gefitinib | 2.89 | 3.12 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.
The cytotoxicity data corroborates the enzymatic assay results. Compound 6c again emerges as the most potent derivative, with IC₅₀ values of 1.23 µM and 1.56 µM against HCT-116 and A549 cells, respectively.[3] This demonstrates a superior cytotoxic effect compared to the benchmark drug Gefitinib in the same study. The consistent high performance of compound 6c in both enzymatic and cell-based assays marks it as a strong candidate for further preclinical development.
Scientific Rationale and Experimental Design
The causality behind the experimental choices lies in a structured, target-oriented drug discovery process. The initial focus on the quinazoline scaffold is justified by its proven success in clinically approved EGFR inhibitors.[1][2] The subsequent synthesis of a library of 6-nitro-4-substituted derivatives allows for the systematic exploration of structure-activity relationships (SAR).
The selection of an in vitro enzymatic assay against purified EGFR is a crucial first step to confirm direct target engagement and quantify inhibitory potency. Following this, cytotoxicity assays using relevant cancer cell lines (HCT-116 and A549) are essential to validate that the enzymatic inhibition translates into a desired biological effect, namely, the killing of cancer cells.
Below are the detailed methodologies for the key experiments cited.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro potency of compounds against EGFR kinase.
Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It measures the phosphorylation of a biotinylated substrate peptide by EGFR. The phosphorylated peptide is then detected by an anti-phosphotyrosine antibody labeled with a fluorescent donor (e.g., Europium cryptate) and streptavidin linked to a fluorescent acceptor (e.g., XL665). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The intensity of the FRET signal is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Biotinylated peptide substrate (e.g., Biotin-Poly-GT)
-
ATP (Adenosine triphosphate)
-
Anti-phosphotyrosine antibody labeled with Europium cryptate (Donor)
-
Streptavidin-XL665 (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (6-nitroquinazoline derivatives and benchmarks)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the EGFR kinase and biotinylated peptide substrate in the assay buffer to the desired working concentrations.
-
Assay Reaction:
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the EGFR kinase solution to each well.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate. The final concentrations should be optimized, but a typical starting point is an ATP concentration close to its Km for EGFR.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of a pre-mixed solution containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The absorbance is directly proportional to the number of viable, metabolically active cells.
Materials:
-
HCT-116 and A549 human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The 6-nitroquinazoline scaffold serves as a highly effective core for the development of potent EGFR inhibitors. The presented data on novel 6-nitro-4-substituted quinazoline derivatives, particularly compound 6c , highlight their superior efficacy compared to the established drug Gefitinib and comparable potency to Erlotinib in preclinical in vitro models.[3] This underscores the value of continued exploration of this chemical space to identify new therapeutic candidates that may overcome existing challenges in cancer treatment, such as drug resistance. The detailed protocols provided herein offer a validated framework for researchers to conduct similar comparative efficacy studies in their own drug discovery programs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Researcher's Guide to the In Vitro Evaluation of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione Analogs as Anticancer Agents
The quinazoline-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse pharmacological activities exhibited by its derivatives.[1] These activities span a wide range, including antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties.[2][3] The potential for developing potent and selective therapeutic agents has driven extensive research into the synthesis and biological evaluation of novel quinazoline-2,4-dione analogs. This guide focuses on a specific, promising scaffold: 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, and provides a comprehensive framework for the in vitro testing of its analogs, a critical step in the drug discovery pipeline.
While extensive comparative studies on a wide range of this compound analogs are not yet widely published, this guide will provide researchers with the fundamental principles, detailed experimental protocols, and data interpretation frameworks necessary to conduct such evaluations. We will draw upon established methodologies for testing related quinazolinone and quinazolinedione compounds to present a robust workflow for assessing their potential as anticancer agents.
The Rationale for Targeting Cancer with Quinazoline-2,4-dione Analogs
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[4] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5][6] A primary mode of action for many quinazoline-based drugs is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling.[5] For instance, some quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical drivers in many types of cancer.[7]
The 7-fluoro-6-nitro substitution pattern on the quinazoline-2,4-dione core is of particular interest. The electron-withdrawing properties of the nitro group and the electronegativity of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced target binding and improved cellular activity.
A Comparative In Vitro Testing Workflow
The following workflow outlines a logical progression for the in vitro evaluation of a series of novel this compound analogs.
Caption: In Vitro Testing Workflow for Novel Anticancer Compounds.
Data Presentation: A Comparative Analysis
To effectively compare the performance of different analogs, it is crucial to present the data in a clear and organized manner. The following tables provide templates for summarizing key in vitro data.
Table 1: Antiproliferative Activity of this compound Analogs
| Compound ID | R1-substituent | R2-substituent | \multicolumn{3}{c|}{IC50 (µM) ± SD} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | | Parent | H | H | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 | | Analog 1 | -CH3 | H | 10.8 ± 1.2 | 15.1 ± 1.6 | 12.4 ± 1.1 | | Analog 2 | H | -OCH3 | 8.5 ± 0.9 | 11.3 ± 1.0 | 9.7 ± 0.8 | | Analog 3 | -Cl | H | 5.2 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 | | Doxorubicin | (Control) | (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Table 2: In Vitro Kinase Inhibitory Activity of Lead Analogs
| Compound ID | \multicolumn{3}{c|}{Enzyme IC50 (nM) ± SD} | | :--- | :--- | :--- | :--- | | | EGFR | VEGFR-2 | c-Met | | Analog 3 | 58 ± 5 | 75 ± 8 | 150 ± 12 | | Analog 4 | 120 ± 11 | 98 ± 9 | 85 ± 7 | | Cabozantinib | 4 ± 0.5 | 0.035 ± 0.004 | 1.3 ± 0.2 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10] It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS and 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, recombinant EGFR kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using a suitable data analysis software.
Mechanistic Insights: Targeting Cancer Signaling Pathways
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. A common target is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinazoline-2,4-dione Analogs.
Conclusion
The in vitro evaluation of novel this compound analogs requires a systematic and multi-faceted approach. By employing a combination of antiproliferative assays, target-based enzyme inhibition studies, and mechanistic investigations, researchers can effectively identify and characterize promising lead compounds for further development. The protocols and frameworks provided in this guide offer a solid foundation for conducting these critical experiments with scientific rigor and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Purity Analysis of Synthetic 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
In the landscape of modern drug discovery and development, the purity of synthetic intermediates is a cornerstone of robust and reproducible research. For professionals in this demanding field, 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, a key building block in the synthesis of various kinase inhibitors, presents a unique analytical challenge. Its structure, incorporating both a fluorine atom and a nitroaromatic group, necessitates a multi-faceted approach to purity assessment. This guide provides an in-depth, comparative analysis of the primary analytical techniques employed to ensure the quality of this critical intermediate, moving beyond mere protocols to elucidate the scientific rationale behind each methodological choice.
The Analytical Imperative: Why Purity Matters
The journey from a synthetic intermediate to a final active pharmaceutical ingredient (API) is one of meticulous purification and characterization. Impurities, which can arise from starting materials, by-products, or degradation, can have significant downstream consequences.[1][2] For a molecule like this compound, even minor impurities can interfere with subsequent synthetic steps, leading to reduced yields, altered reaction kinetics, and the formation of difficult-to-remove related substances in the final API. Furthermore, unidentified impurities pose a significant safety risk in the final drug product. Therefore, a comprehensive purity analysis is not merely a quality control checkpoint but a fundamental aspect of process understanding and patient safety.
Orthogonal Approaches to Purity Determination: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This guide will compare four critical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F), and Elemental Analysis.
| Technique | Principle | Primary Information | Strengths | Limitations |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase | Purity (% area), presence of related substances | High sensitivity, high throughput, excellent for routine QC | Requires chromophoric impurities, non-destructive to the sample is not always the case, may not detect non-UV active impurities |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection | Molecular weight confirmation, impurity identification | High specificity, can identify unknown impurities | Ionization efficiency can vary, quantification can be complex |
| NMR (¹H, ¹⁹F) | Nuclear spin transitions in a magnetic field | Structural confirmation, absolute purity (qNMR), impurity identification | Provides structural information, non-destructive, ¹⁹F NMR is highly specific for fluorinated compounds | Lower sensitivity than HPLC, requires higher sample concentration |
| Elemental Analysis | Combustion analysis to determine elemental composition | %C, H, N; confirmation of empirical formula | Confirms elemental composition, provides a measure of overall purity | Does not identify specific impurities, less precise than other methods |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high sensitivity, resolving power, and suitability for automation.[3][4] For a chromophoric molecule like this compound, UV detection provides a straightforward means of quantification.
The "Why" Behind the Method: Experimental Choices
The selection of HPLC parameters is critical for achieving optimal separation of the main compound from potential impurities.
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilyl) reversed-phase column is the logical first choice. The nonpolar C18 stationary phase effectively retains the relatively nonpolar quinazolinedione ring system, while the polar mobile phase allows for elution. This choice is based on the principle of "like dissolves like," where the nonpolar analyte interacts more strongly with the nonpolar stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for reversed-phase chromatography. Acetonitrile is a versatile organic modifier that provides good peak shape for a wide range of compounds. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, is often necessary to suppress the ionization of acidic or basic functional groups, leading to sharper, more symmetrical peaks. For the quinazolinedione, which has acidic protons, an acidic mobile phase is beneficial.
-
Detection Wavelength: The optimal UV detection wavelength is determined by acquiring the UV spectrum of the analyte. A wavelength at or near the absorbance maximum (λmax) will provide the highest sensitivity. For quinazolinone derivatives, this is often in the range of 254-340 nm.[4]
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify any related substances.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC-UV is excellent for quantification, it provides no structural information about the impurities detected. LC-MS couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, allowing for the determination of the molecular weight of the main peak and any impurities.[5]
The "Why" Behind the Method: Ionization and Detection
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like our target compound. It typically generates protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, providing clear molecular weight information. Given the acidic protons on the quinazolinedione ring, negative ion mode is often a good choice.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments, which is invaluable for identifying unknown impurities.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Instrumentation:
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
LC Conditions: (Identical to the HPLC method described above)
MS Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Mass Range: m/z 100-1000
Data Analysis:
-
Extract the mass spectrum for the main peak and any impurity peaks.
-
Compare the observed accurate mass with the theoretical mass of the target compound and potential impurities.
Caption: LC-MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[6] For purity analysis, quantitative NMR (qNMR) can provide an absolute purity value without the need for a reference standard of the analyte itself. The presence of a fluorine atom in our target compound makes ¹⁹F NMR a particularly powerful and specific technique.
The "Why" Behind the Method: Nuclei and Solvents
-
¹H NMR: This provides information on the number and connectivity of protons in the molecule. The integration of the proton signals can be used for relative quantification of impurities.
-
¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR.[5] The large chemical shift range of ¹⁹F NMR (over 400 ppm) minimizes signal overlap, providing a clear window for observing the fluorine-containing analyte and any fluorinated impurities.[5][7]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound, as it is highly polar and capable of dissolving the quinazolinedione. Its residual proton signals do not overlap with the aromatic protons of the analyte.
Experimental Protocol: ¹H and ¹⁹F NMR
Objective: To confirm the structure of this compound and determine its absolute purity by qNMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a probe capable of detecting both ¹H and ¹⁹F nuclei.
Sample Preparation (for qNMR):
-
Accurately weigh approximately 20 mg of the sample and 10 mg of a high-purity internal standard (e.g., maleic acid for ¹H qNMR, or a fluorinated standard like trifluorotoluene for ¹⁹F qNMR) into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
NMR Parameters:
-
¹H NMR:
-
Pulse Sequence: Standard 1D proton
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for quantification)
-
Number of Scans: 16
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard 1D fluorine with proton decoupling
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 64
-
Data Analysis:
-
In the ¹H NMR spectrum, identify the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral ratio, the number of protons, and the masses of the sample and standard.
-
In the ¹⁹F NMR spectrum, the presence of a single major signal confirms the presence of a single fluorinated species.
Caption: Logical Flow of Quantitative NMR (qNMR).
Elemental Analysis: The Fundamental Check
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm that the empirical formula of the synthesized compound is correct. While not as precise as chromatographic or spectroscopic methods for detecting minor impurities, a significant deviation from the theoretical values can indicate the presence of a major impurity or residual solvent. For pharmaceutical compounds, the found values should typically be within ±0.4% of the calculated values.[8][9]
Experimental Protocol: CHN Analysis
Objective: To confirm the elemental composition of this compound.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₈H₄FN₃O₄).
| Element | Theoretical % | Found % (Example) | Deviation % |
| Carbon (C) | 42.68 | 42.55 | -0.13 |
| Hydrogen (H) | 1.79 | 1.85 | +0.06 |
| Nitrogen (N) | 18.66 | 18.50 | -0.16 |
Conclusion: A Synergy of Techniques for Uncompromising Quality
The purity analysis of a critical pharmaceutical intermediate like this compound is a rigorous process that demands a multi-pronged analytical strategy. While HPLC serves as the primary tool for routine quality control due to its sensitivity and throughput, it is the synergistic use of orthogonal techniques that provides the highest degree of confidence in the material's quality.
LC-MS provides invaluable information for the identification of unknown impurities, while NMR spectroscopy offers definitive structural confirmation and a means of determining absolute purity. Elemental analysis serves as a fundamental check of the compound's elemental composition. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the integrity of their synthetic intermediates, paving the way for the successful and safe development of new medicines.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biophysics.org [biophysics.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione Derivatives as Potent Enzyme Inhibitors
Introduction
The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of ligands for a diverse range of biological targets.[1] Its rigid, heterocyclic framework provides a versatile template for introducing functional groups that can engage in specific, high-affinity interactions with enzyme active sites. This guide focuses on a particularly strategic starting material: 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione .
The deliberate placement of the 7-fluoro and 6-nitro groups is not arbitrary. It represents a sophisticated chemical strategy. The 7-fluoro substitution can enhance metabolic stability and binding affinity, while the 6-nitro group serves as a versatile chemical handle, primarily for its reduction to a 6-amino group.[2] This amino group is a critical pharmacophoric element in a multitude of potent enzyme inhibitors, including those targeting Poly (ADP-ribose) polymerase (PARP) and various protein kinases, which are crucial in cancer therapy.[3][4]
This guide provides a comprehensive analysis of the structure-activity relationships of derivatives originating from this core scaffold. By examining how systematic chemical modifications influence biological activity, we will provide researchers and drug development professionals with a predictive framework for designing next-generation inhibitors with improved potency and selectivity.
The Strategic Core: Synthesis and Derivatization Pathway
The primary synthetic route for exploring the SAR of this scaffold involves a two-step process. First, the 6-nitro group is reduced to the corresponding 6-amino derivative. This intermediate, 6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione , is the direct platform for diversification. The second step involves functionalizing this key amino group, most commonly through amide bond formation, to probe interactions within the target enzyme's active site.
Caption: General workflow for creating a library of derivatives.
Structure-Activity Relationship (SAR) Analysis: A Case Study in PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects (e.g., BRCA1/2 mutations). The quinazoline-2,4(1H,3H)-dione scaffold is a potent inhibitor of PARP-1.[3][5] We will use data from closely related 6-amino-quinazoline-2,4(1H,3H)-dione derivatives to establish a robust SAR model.[3]
The key interactions for this scaffold within the PARP-1 active site typically involve:
-
Hydrogen bonding from the N-1 and N-3 protons of the dione ring with amino acid residues.
-
Amide functionality at the 6-position, which orients substituents towards a key pocket.
Key Modification Point: The 6-Amino Group
The most profound impact on activity comes from the nature of the acyl group attached to the 6-amino moiety. By converting the amine into an amide (R-CO-NH-), the 'R' group can be varied to optimize potency.
Caption: SAR visualization for substitutions at the 6-amido position.
Analysis of experimental data reveals clear trends for the substituent attached to the 6-amido group:
-
Small, Rigid Groups are Optimal: A cyclopropyl group attached via an amide linkage (cyclopropyl-CO-NH-) consistently yields the highest potency against PARP-1.[3] This suggests the binding pocket is sterically constrained and favors compact, rigid structures that can adopt the correct conformation without an entropic penalty.
-
Bulky Groups Decrease Activity: Replacing the cyclopropyl with a larger, non-planar group like tert-butyl leads to a significant loss of activity. This indicates steric hindrance within the active site, preventing the inhibitor from binding effectively.[3]
-
Aromatic Groups are Tolerated but Sub-optimal: A phenyl ring is generally tolerated but results in lower potency compared to the cyclopropyl derivative. This implies that while the pocket can accommodate a flat, aromatic ring, it is not the ideal interaction for maximizing binding affinity.[3]
Comparative Performance Data
The following table summarizes the inhibitory activity of representative 6-(acylamino)-quinazoline-2,4(1H,3H)-dione derivatives against PARP-1 and PARP-2. The 7-fluoro substitution is anticipated to maintain or enhance these activities.
| Compound ID | Structure of 6-Amide Substituent (R-CO-) | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
| 1 | Cyclopropanecarbonyl- | 8.9 | 11.2 | [3] |
| 2 | Acetyl- (CH₃-CO-) | 104 | 205 | [3] |
| 3 | Pivaloyl- (t-Bu-CO-) | >10000 | >10000 | [3] |
| 4 | Benzoyl- (Ph-CO-) | 187 | 167 | [3] |
Data is based on a 6-amino-quinazoline-2,4(1H,3H)-dione scaffold as a direct analogue for derivatives from the title compound.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: Synthesis of 6-Amino-7-fluoroquinazoline-2,4(1H,3H)-dione (Intermediate)
This protocol describes the critical reduction of the nitro group, the gateway to all subsequent derivatives.
-
Dissolution: Suspend this compound (1.0 eq) in ethanol (EtOH) or a similar suitable solvent in a round-bottom flask.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.1 eq) to the suspension.
-
Hydrogen Source: Add ammonium formate (HCO₂NH₄, 5.0 eq) as a hydrogen transfer agent.[2]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure 6-amino-7-fluoroquinazoline-2,4(1H,3H)-dione.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Colorimetric)
This protocol outlines a standard method for quantifying the inhibitory potential of the synthesized compounds.
-
Reagent Preparation: Prepare all components of a commercial PARP-1 colorimetric assay kit according to the manufacturer's instructions. This typically includes the assay buffer, PARP-1 enzyme, activated DNA, and NAD⁺.
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Assay Plate Setup: To a 96-well plate, add the assay buffer, activated DNA, and the diluted test compounds or controls.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well (except for a "no enzyme" blank).
-
Incubation: Incubate the plate at room temperature for the time specified by the kit (e.g., 60 minutes) to allow the PARP-1 enzyme to catalyze the PARylation reaction.
-
Development: Add the developing solution, which contains reagents that react with the remaining NAD⁺ to produce a colored product. Incubate for 15-30 minutes.
-
Measurement: Read the absorbance of the plate at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a highly strategic starting point for the development of potent enzyme inhibitors. The SAR analysis, benchmarked against PARP-1 inhibition data, clearly demonstrates that derivatization of the 6-amino group is the most critical factor for modulating potency. Specifically, small and rigid substituents, such as a cyclopropyl ring, attached via an amide linker, are optimal for high-affinity binding.
Future work should focus on:
-
Exploring Diverse Linkers: While this guide focused on amides, exploring other linkers at the 6-position, such as ureas, sulfonamides, or reversed amides, could unlock interactions with different regions of the active site.
-
N-1 and N-3 Substitution: Although often left unsubstituted for hydrogen bonding, targeted and subtle modifications at the N-1 or N-3 positions with small alkyl or functionalized groups could fine-tune solubility, cell permeability, and selectivity.[4]
-
Application to Kinase Targets: The principles derived here are highly applicable to kinase inhibitor design. The 6-amino group can be used to attach moieties that target the hinge region or other specific pockets in kinases like EGFR or VEGFR, making this a promising area for further investigation.[6]
By leveraging the foundational SAR insights presented in this guide, researchers can more effectively and efficiently design and synthesize novel quinazoline-2,4(1H,3H)-dione derivatives as potential therapeutic agents.
References
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of scientific rigor and an unwavering commitment to safety. The compound 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione, a heterocyclic molecule featuring both halogen and nitro functional groups, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and its associated waste streams. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel, the integrity of our research environment, and compliance with environmental law.
Part 1: Hazard Assessment and Immediate Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary controls and personal protective equipment (PPE).
Hazard Identification
This compound (CAS: 1007308-74-8) is classified with the following hazards.[1] This assessment is critical because the compound's structure—containing a nitro group and a fluorine atom—suggests potential reactivity and biological activity that must be respected.
| Hazard Class | GHS Code | Statement | GHS Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | GHS07 (Harmful/Irritant)[1] |
| Skin Irritation | H315 | Causes skin irritation. | GHS07 (Harmful/Irritant)[1] |
| Eye Irritation | H319 | Causes serious eye irritation. | GHS07 (Harmful/Irritant)[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | GHS07 (Harmful/Irritant)[1] |
Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling this compound in any form (solid, in solution, or as waste).[2][3]
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[3][5] Inspect gloves for integrity before each use. |
| Body Protection | A properly fitted laboratory coat. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | NIOSH-approved respirator. | Required if handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[2][4] |
Part 2: Operational Plan for Waste Management
The disposal of this compound is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] All materials contaminated with this compound must be treated as hazardous chemical waste.[2]
Waste Segregation at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and simplifies the final disposal process.[8][9] For this compound, waste must be segregated as follows:
-
Halogenated Organic Waste: This is the primary waste stream for this compound. Because it contains fluorine, it must be kept separate from non-halogenated organic waste.[10][11] Mixing these streams can significantly increase disposal costs and complexity.[10]
-
Solid vs. Liquid Waste:
-
Solid Waste: Includes unused pure compound, contaminated personal protective equipment (gloves, weigh boats), spill cleanup materials, and contaminated labware (pipette tips, vials).[2]
-
Liquid Waste: Includes solutions containing the compound, such as reaction mixtures or chromatography fractions.
-
-
Avoid Incompatibles: Never mix this waste stream with strong oxidizing agents, acids, or bases unless their compatibility has been confirmed.[2][9]
Waste Collection and Containerization Protocol
Step 1: Select the Correct Container
-
For solid waste , use a dedicated, leak-proof container with a secure lid, such as a plastic pail or a sturdy, sealable bag placed inside a secondary container.[12]
-
For liquid waste , use a chemically compatible container (e.g., a 4-liter poly bottle) designed for hazardous waste collection.[10] Ensure the container material is compatible with all components of the liquid waste.
Step 2: Label the Container Immediately
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[10]
-
The label must include:
Step 3: Store Waste Properly in a Satellite Accumulation Area (SAA)
-
Waste containers must be stored in a designated SAA, which is at or near the point of generation.[9] This can be a designated area within a chemical fume hood or a secondary containment tray on a bench.
-
Keep containers closed at all times except when actively adding waste.[9][10] Using a funnel that is removed after each use is standard practice.
-
Ensure the SAA is away from incompatible materials.[2]
Step 4: Arrange for Final Disposal
-
Once a waste container is full, or after one year (whichever comes first), it must be moved from the SAA to your institution's central hazardous waste storage area.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
The preferred method of final disposal for this type of organic compound is incineration in a permitted hazardous waste incinerator.[2][13] Landfill disposal is not a recommended or compliant option.[2]
Caption: Waste Segregation and Disposal Workflow for this compound.
Part 3: Emergency and Decontamination Procedures
Accidents can happen, and preparedness is a key component of laboratory safety.
Spill Management
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Risk: For a small spill that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear the mandatory PPE listed in section 1.2.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[10] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated HALOGENATED SOLID WASTE container.[14]
-
Decontaminate the Area: Clean the spill surface with a detergent and water solution, followed by a solvent rinse if necessary. Collect all cleaning materials as hazardous solid waste.
Equipment Decontamination
Properly decontaminating laboratory equipment (e.g., glassware, spatulas) is essential to prevent cross-contamination.
Step 1: Gross Contamination Removal
-
Physically remove any adhering solid residue by scraping or wiping. This material should be disposed of as solid hazardous waste.
Step 2: Initial Rinse
-
Rinse the equipment with a suitable organic solvent (one that will solubilize the compound) to remove residual traces.
-
Crucially, this first solvent rinse must be collected and disposed of as HALOGENATED LIQUID WASTE. [12]
Step 3: Standard Cleaning
-
Wash the equipment thoroughly with a laboratory detergent and hot water.[15]
Step 4: Final Rinse
-
Rinse the equipment with deionized water and allow it to air dry completely before reuse.
By adhering to these detailed procedures, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with the regulations that govern our industry.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. uakron.edu [uakron.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. youtube.com [youtube.com]
- 14. echemi.com [echemi.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
